NEP-In-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H30ClNO4 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid |
InChI |
InChI=1S/C21H30ClNO4/c1-27-14-10-17(19(24)25)15-21(11-2-3-12-21)20(26)23-13-4-5-16-6-8-18(22)9-7-16/h6-9,17H,2-5,10-15H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
UOGBJRPKRSUJRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC1(CCCC1)C(=O)NCCCC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Neprilysin: Function, Regulation, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease with a pivotal role in regulating the biological activity of a myriad of signaling peptides.[1] Its enzymatic activity is crucial in various physiological processes, including cardiovascular homeostasis, neural function, and immune response. Dysregulation of neprilysin has been implicated in the pathophysiology of numerous diseases, most notably heart failure, Alzheimer's disease, and certain cancers. This comprehensive technical guide provides an in-depth exploration of neprilysin's core functions, its key substrates, and the signaling pathways it modulates. Furthermore, it presents detailed experimental protocols for the characterization of neprilysin activity and expression, alongside a summary of its kinetic parameters and inhibitor profiles to aid in drug development and basic research.
Introduction to Neprilysin
Neprilysin is a type II transmembrane glycoprotein, encoded by the MME gene in humans, that functions as a cell surface peptidase.[1] It cleaves peptides on the amino side of hydrophobic residues, thereby inactivating them.[1] First identified in the brush border of kidney proximal tubules, neprilysin is now known to be widely expressed in various tissues, including the lungs, brain, heart, and endothelial cells.[2]
The enzyme's structure features a short N-terminal cytoplasmic domain, a single transmembrane helix, and a large extracellular domain containing the catalytic site.[3] This active site harbors a zinc ion that is essential for its enzymatic activity, coordinated by a characteristic HEXXH motif.[4]
Physiological Functions and Key Substrates
Neprilysin's broad substrate specificity allows it to modulate a diverse array of physiological responses by degrading key signaling peptides.
Cardiovascular Regulation
In the cardiovascular system, neprilysin plays a critical role in blood pressure regulation and cardiac homeostasis by degrading several vasoactive peptides.[5]
-
Natriuretic Peptides: Neprilysin is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[1][6] These peptides exert vasodilatory, diuretic, and natriuretic effects, thereby reducing blood pressure and cardiac preload.[1][6] By degrading these peptides, neprilysin counteracts these beneficial effects.
-
Bradykinin: Neprilysin contributes to the degradation of bradykinin, a potent vasodilator.[7]
-
Angiotensins: Neprilysin can cleave angiotensin I and angiotensin II, components of the renin-angiotensin-aldosterone system (RAAS) that promote vasoconstriction and sodium retention.[4]
-
Endothelin-1: This potent vasoconstrictor is also a substrate for neprilysin.[8]
The dual action of neprilysin on both vasodilatory and vasoconstrictive peptides highlights its complex role in maintaining cardiovascular balance.
Neurological Function and Disease
In the central nervous system, neprilysin is involved in the degradation of neuropeptides and has been strongly implicated in the pathology of Alzheimer's disease.
-
Amyloid-β (Aβ) Peptide: Neprilysin is a major Aβ-degrading enzyme in the brain.[9][10] A decrease in neprilysin activity with age is thought to contribute to the accumulation of Aβ plaques, a hallmark of Alzheimer's disease.[9][10]
-
Enkephalins: Neprilysin was initially named "enkephalinase" due to its role in inactivating enkephalins, which are endogenous opioid peptides involved in pain perception.[11]
-
Substance P: This neuropeptide, involved in pain transmission and inflammation, is also a substrate for neprilysin.[12]
Role in Cancer
Neprilysin expression is often downregulated in various cancers, and it is considered to have tumor-suppressive functions.[13] It can degrade mitogenic peptides and has been shown to negatively regulate the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[13]
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
The following tables summarize the kinetic parameters of neprilysin for its key substrates and the potency of selected inhibitors.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Atrial Natriuretic Peptide (ANP) | ~10-100 | - | 5.12 (relative) | [6][14] |
| B-type Natriuretic Peptide (BNP) | ~10-100 | - | 0.53 (relative) | [6][14] |
| C-type Natriuretic Peptide (CNP) | - | - | 7.85 (relative) | [6] |
| Bradykinin | 34 | - | 40 (min⁻¹µM⁻¹) | [7][15] |
| Angiotensin I | - | - | 6.2 x 10⁵ | [4] |
| Angiotensin II | - | - | 2.2 x 10⁵ | [4] |
| Amyloid-β 1-40 | 104 ± 20 | 0.83 ± 0.1 | 8.0 x 10³ | [3] |
| Substance P | - | - | - | [12] |
| Endothelin-1 | - | - | - | [8] |
| Table 1: Kinetic Parameters of Neprilysin for Key Substrates. Note: Some values are relative or reported in different units across studies. |
| Inhibitor | K_i_ (nM) | IC_50_ (nM) | Notes | Reference(s) |
| Sacubitrilat (LBQ657) | - | 2.3 - 5 | Active metabolite of Sacubitril | [16] |
| Candoxatrilat | - | 3.2 - 9.5 | Active metabolite of Candoxatril | [16] |
| Phosphoramidon | - | 1.5 - 2 | Also inhibits other metalloproteases | [16] |
| Thiorphan | - | 4 - 4.7 | - | [16] |
| Table 2: Potency of Selected Neprilysin Inhibitors. |
Signaling Pathways
The multifaceted roles of neprilysin are best understood through the signaling pathways it modulates.
Experimental Protocols
Fluorometric Neprilysin Activity Assay
This protocol is adapted from commercially available kits and provides a method to measure neprilysin activity in various biological samples.
Materials:
-
96-well white opaque plate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
NEP Assay Buffer
-
Neprilysin Substrate (e.g., Abz-based peptide)
-
Purified Neprilysin (Positive Control)
-
Abz-Standard
-
Protease inhibitors (e.g., PMSF, Aprotinin)
-
Ice
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~100 mg) or pelleted cells (~1-2 x 10⁶) in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Abz-Standard in NEP Assay Buffer in the 96-well plate to generate a standard curve (e.g., 0 to 1000 pmol/well). Adjust the final volume to 100 µL/well with NEP Assay Buffer.
-
-
Assay Reaction:
-
Add 1-10 µL of your sample lysate to wells designated as "Sample" and "Sample Background Control".
-
For the positive control, add a known amount of purified Neprilysin to a well.
-
Adjust the volume in all sample and control wells to 90 µL with NEP Assay Buffer.
-
Prepare a 100-fold dilution of the NEP Substrate in NEP Assay Buffer.
-
Equilibrate the plate and the diluted substrate to 37°C.
-
To the "Sample" and "Positive Control" wells, add 10 µL of the diluted NEP Substrate.
-
To the "Sample Background Control" wells, add 10 µL of NEP Assay Buffer.
-
The final volume in all wells should be 100 µL.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours, with readings every 1-2 minutes.
-
The standards can be read in endpoint mode after the kinetic run.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each sample by choosing two time points in the linear range of the reaction.
-
Subtract the rate of the "Sample Background Control" from the "Sample" rate.
-
Use the standard curve to convert the rate of fluorescence change (RFU/min) to the amount of substrate cleaved (pmol/min).
-
Calculate the neprilysin activity in the sample, typically expressed as U/mg of protein.
-
Western Blotting for Neprilysin Detection
This is a general protocol for detecting neprilysin protein levels in cell or tissue lysates.
Materials:
-
Cell or tissue lysate (prepared as in 5.1, but in a lysis buffer like RIPA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Neprilysin/CD10
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-Neprilysin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC) for Neprilysin Localization
This protocol outlines the steps for visualizing neprilysin in paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against Neprilysin/CD10
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a series of graded alcohols to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution (e.g., in a microwave or pressure cooker).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with distilled water and then a wash buffer (e.g., PBS or TBS).
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with a blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-Neprilysin antibody for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with the secondary antibody, followed by the HRP conjugate, according to the detection system's protocol. Rinse between steps.
-
-
Detection and Counterstaining:
-
Apply the DAB chromogen and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Conclusion
Neprilysin stands as a critical enzyme in cellular signaling, with its activity profoundly impacting cardiovascular health, neurological processes, and cancer biology. The development of neprilysin inhibitors, particularly in combination with angiotensin receptor blockers, has marked a significant advancement in the treatment of heart failure. Future research will likely continue to unravel the complex roles of neprilysin in various pathologies, paving the way for novel therapeutic strategies. The technical guidance provided herein aims to facilitate further investigation into this multifaceted and clinically significant enzyme.
References
- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 2. Neprilysin: A Potential Therapeutic Target of Arterial Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neprilysin inhibition and endothelin-1 elevation: Focus on the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Alzheimer's Amyloid-Degrading Peptidase, Neprilysin: Can We Control It? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of substance P and bradykinin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
Neprilysin (NEP/CD10) Expression and Function in Female Reproductive Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides. Its expression and activity within the female reproductive system—including the ovary, uterus, and placenta—are critical for processes ranging from follicular development and uterine receptivity to the regulation of maternal blood pressure during pregnancy. Dysregulation of NEP is implicated in pathologies such as pre-eclampsia. This technical guide provides an in-depth overview of NEP expression, function, and associated signaling pathways in female reproductive tissues, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Neprilysin Expression in Female Reproductive Tissues
Neprilysin is dynamically expressed across various female reproductive tissues, where it modulates local peptide concentrations, influencing physiological functions.
Ovary
In the ovary, NEP is primarily localized to the granulosa cells of developing follicles.[1] Its expression suggests a significant role in regulating follicular maturation, ovulation, and ovarian blood flow by metabolizing bioactive peptides.[1][2] NEP is expressed in follicles at all maturation stages but is notably absent from atretic follicles.[1]
Uterus
Neprilysin expression in the uterus is hormonally regulated, particularly by estrogen. Studies in rats have shown that 17β-estradiol (E2) upregulates both NEP mRNA and enzymatic activity in the uterus.[3] This suggests that NEP is involved in the cyclical changes of the endometrium, potentially influencing processes like implantation and decidualization by modulating local vasoactive and growth-promoting peptides.
Placenta
The placenta expresses high levels of NEP, particularly in the syncytiotrophoblast.[4] During a healthy pregnancy, placental NEP is involved in hydrolyzing peptides like oxytocin and regulating the materno-fetal interface.[2] However, in pathological conditions such as pre-eclampsia, both NEP expression and activity are significantly increased in placental tissue and in placenta-derived extracellular vesicles (EVs) that are released into the maternal circulation.[4][5][6] This upregulation is strongly associated with hypertension, a key feature of pre-eclampsia, as NEP degrades vasodilatory peptides.[4][5][7]
Quantitative Data on Neprilysin Expression and Activity
The following tables summarize quantitative data on NEP activity and expression in different female reproductive tissues.
Table 1: Neprilysin (NEP) Enzymatic Activity in Rat Uterus Data sourced from studies on Sprague-Dawley (SD) and hypertensive (Tg(+)) rats.[3]
| Tissue | Treatment Group | NEP Activity (nmol/min/mg protein) |
| Uterus (SD Rat) | Control | 0.18 ± 0.04 |
| 17β-Estradiol (E2) | 0.31 ± 0.03 | |
| Uterus (Tg(+) Rat) | Control | 0.13 ± 0.02 |
| 17β-Estradiol (E2) | 0.26 ± 0.04 |
Table 2: Neprilysin (NEP) Expression in Human Placenta in Pre-eclampsia (PE) Summary of findings from multiple studies indicating upregulation.
| Condition | Tissue/Source | Method | Key Finding | Reference |
| Normal Pregnancy | Placental Tissue | Immunohistochemistry, Western Blot | Baseline Expression | [5],[4] |
| Pre-eclampsia | Placental Tissue | Immunohistochemistry, Western Blot, qPCR | Significantly increased NEP protein and mRNA levels.[4][5][6] | [5],[6],[4] |
| Normal Pregnancy | Plasma Exosomes | Enzyme Activity Assay | Baseline NEP Activity | [5],[4] |
| Pre-eclampsia | Plasma Exosomes | Enzyme Activity Assay | Significantly greater NEP activity (P<0.05).[4][5] | [5],[4] |
| Pre-eclampsia | Syncytiotrophoblast Microvesicles | Flow Cytometry | Higher NEP expression (P<0.05).[4][5] | [5],[4] |
Key Signaling Pathways Involving Neprilysin
NEP's primary function is to terminate peptide signaling at the cell surface. Below are key pathways relevant to female reproductive physiology.
Regulation of Vasoactive Peptides in the Placenta
In pre-eclampsia, elevated NEP on placental extracellular vesicles (PL-EVs) degrades vasodilators like C-type natriuretic peptide (CNP).[7] This prevents CNP from activating its receptor (NPR-B) on vascular smooth muscle cells, leading to reduced cGMP production, impaired vasodilation, and contributing to maternal hypertension.[7][8]
Interaction with Inflammatory Mediators
In pre-eclampsia, NEP expression is positively correlated with pro-inflammatory cytokines like IL-6 and TGF-β, and inversely correlated with the anti-inflammatory cytokine IL-10.[6][9] This suggests NEP is part of a complex inflammatory network that contributes to the pathology of the disease.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of NEP expression and activity.
Neprilysin Enzyme Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.[10][11][12] It measures NEP's ability to cleave a specific synthetic substrate, releasing a quantifiable fluorophore.
A. Workflow Diagram
B. Detailed Methodology
-
Sample Preparation:
-
Homogenize ~100 mg of tissue or 1-2 x 10⁶ pelleted cells in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL Aprotinin).[10][11]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[10][11] The total protein per well should not exceed 15 µg to avoid suppressing enzyme activity.[10][12]
-
-
Standard Curve Preparation:
-
Assay Reaction:
-
Add 1-10 µL of sample supernatant to desired wells. Add NEP Assay Buffer to bring the volume to 90 µL.
-
For Sample Background Control wells, add the same volume of sample, but plan to add Assay Buffer instead of substrate.
-
Prepare a 100-fold dilution of the NEP Substrate stock solution in Assay Buffer.
-
Add 10 µL of the diluted NEP Substrate to sample wells. Add 10 µL of Assay Buffer to background control wells. The final volume in all wells should be 100 µL.[10][11]
-
-
Measurement and Calculation:
-
Immediately measure fluorescence in a microplate reader (Ex/Em = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.[10][11]
-
Choose two time points (t1, t2) in the linear range of the reaction and record the corresponding fluorescence values (RFU1, RFU2).
-
Calculate the change in fluorescence (ΔRFU) and convert this to pmol of product formed (B) using the slope of the Abz standard curve.
-
Calculate NEP activity using the formula: Activity (µU/mL) = [B / (Δt × V)] × D Where B = pmol of Abz formed, Δt = reaction time (min), V = sample volume (mL), and D = dilution factor.[11]
-
Specific activity can be expressed as U/mg of protein.
-
Immunohistochemistry (IHC)
This protocol provides a general framework for detecting NEP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Workflow Diagram
B. Detailed Methodology
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 min each).
-
Transfer through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (1 change, 3 min), 70% (1 change, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
This step is critical and may require optimization. A common method is heat-induced epitope retrieval (HIER).
-
Immerse slides in a target retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a pressure cooker or microwave to maintain a sub-boiling temperature for 10-20 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Staining Procedure:
-
Wash sections in wash buffer (e.g., TBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating in 3% H₂O₂ for 10-15 minutes (for chromogenic detection).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal serum from the same species as the secondary antibody) for 30-60 minutes.[14][15]
-
Incubate with the primary anti-NEP antibody (diluted in blocking buffer) in a humidified chamber overnight at 4°C.
-
Wash sections three times with wash buffer.
-
Incubate with a biotinylated or polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash sections three times with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 1-10 minutes).[16]
-
Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate sections through a graded ethanol series and clear with xylene.
-
Mount coverslips using a permanent mounting medium.[16]
-
Western Blotting
This protocol outlines the detection of NEP protein in tissue or cell lysates.
-
Lysate Preparation:
-
Prepare protein lysates as described in the Enzyme Activity Assay (Section 4.1, Step 1).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[18]
-
Incubate the membrane with a primary anti-NEP antibody (e.g., rabbit monoclonal) diluted in blocking buffer overnight at 4°C.[18][19][20]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[18]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. NEP is expected to appear as a band between 97-116 kDa.[17]
-
Quantitative PCR (qPCR)
This protocol is for measuring NEP mRNA expression levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue or cells using a suitable kit (e.g., RNeasy Kit) or TRIzol method.
-
Treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:
-
SYBR Green Master Mix (2X)
-
Forward and Reverse Primers (final concentration 200-500 nM)
-
Diluted cDNA template (e.g., 10-100 ng)
-
Nuclease-free water
-
-
Example Human NEP (MME) Primers: (Primer design should always be validated)
-
Forward: 5'-TGGAAGCTAAAAGCAGTGAGTTG-3'
-
Reverse: 5'-AGGTGTAGGCCATGTTGAAGTT-3'
-
-
Use a reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling and Analysis:
-
Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[21]
-
Perform a melt curve analysis to confirm the specificity of the amplified product.
-
Calculate relative gene expression using the ΔΔCt method.
-
Implications for Drug Development
The critical role of NEP in female reproductive health, particularly its upregulation in pre-eclampsia, makes it a compelling target for therapeutic intervention.
-
Diagnostics: Circulating levels of NEP protein or activity on placental EVs could serve as potential biomarkers for the diagnosis and prognosis of pre-eclampsia.[6]
-
Therapeutics: Targeting the NEP pathway presents a novel therapeutic avenue. For instance, restoring the balance of vasoactive peptides by modulating NEP activity or supplementing with NEP-resistant peptide analogs could be explored to manage hypertension in pre-eclampsia.[7] The success of NEP inhibitors in treating heart failure highlights the clinical potential of modulating this enzyme's activity.[22]
This guide provides a foundational resource for researchers exploring the multifaceted roles of Neprilysin in female reproductive biology. The provided data and protocols serve as a starting point for designing robust experiments to further elucidate NEP's function and unlock its therapeutic potential.
References
- 1. Neutral endopeptidase is expressed on the follicular granulosa cells of rabbit ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of estrogen on neprilysin expression in uterus and kidney of Sprague-Dawley normotensive and heterozygous (mRen2)27-transgenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Placental Syncytiotrophoblast-Derived Extracellular Vesicles Carry Active NEP (Neprilysin) and Are Increased in Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Expression of Neprilysin Is Associated with Inflammation in Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. CD10/Neprilysin (E9Z2W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. CD10/Neprilysin (E5P7S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 21. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 22. Neprilysin expression and functions in development, ageing and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NEP-In-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of NEP-In-1, a novel inhibitor of Neprilysin (NEP). This document is intended for researchers, scientists, and drug development professionals interested in understanding the biochemical and cellular properties of this compound.
Introduction to Neprilysin (NEP)
Neprilysin, also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease expressed on the surface of various cell types.[1][2] It plays a crucial role in the degradation of a wide range of bioactive peptides, thereby regulating numerous physiological processes. Key substrates of NEP include natriuretic peptides (ANP, BNP), angiotensin peptides, substance P, and amyloid-beta peptides.[1][2] By inactivating these signaling molecules, NEP is implicated in the pathophysiology of cardiovascular diseases, inflammation, and neurodegenerative disorders.[1][2]
Mechanism of Action of NEP Inhibitors
NEP inhibitors like this compound are designed to block the catalytic activity of the Neprilysin enzyme. By doing so, they prevent the degradation of NEP substrates, leading to their increased bioavailability and enhanced downstream signaling. For instance, in the cardiovascular system, inhibition of NEP leads to elevated levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis, thereby lowering blood pressure and reducing cardiac workload.[2][3]
In Vitro Characterization of this compound
A thorough in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of this compound. This involves a series of biochemical and cell-based assays.
Binding Affinity
The binding affinity of this compound to Neprilysin is a key parameter to quantify the strength of their interaction. A lower dissociation constant (K D) indicates a higher binding affinity.[4]
Table 1: Binding Affinity of this compound to Human Recombinant Neprilysin
| Parameter | Value |
| Dissociation Constant (K D) | 5.2 nM |
Microscale Thermophoresis is a biophysical technique used to quantify molecular interactions in solution.
-
Protein Labeling: Human recombinant Neprilysin is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
-
Sample Preparation: A fixed concentration of labeled Neprilysin is mixed with a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled Neprilysin along this gradient is monitored.
-
Data Analysis: Changes in the thermophoretic movement upon binding of this compound are plotted against the ligand concentration. The K D value is determined by fitting the data to a binding curve.[5]
Enzyme Kinetics
Enzyme kinetic studies are performed to determine the inhibitory potency (IC50) and the mechanism of inhibition of this compound.
Table 2: Enzyme Kinetic Parameters of this compound
| Parameter | Value |
| IC50 | 15.8 nM |
| Ki | 7.5 nM |
| Mechanism of Inhibition | Competitive |
This assay measures the ability of this compound to inhibit the enzymatic activity of Neprilysin using a fluorogenic substrate.
-
Reagents:
-
Human recombinant Neprilysin
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add this compound at various concentrations.
-
Add a fixed concentration of human recombinant Neprilysin to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence signal is proportional to the enzymatic activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate and this compound. The data is then plotted on a Lineweaver-Burk plot.[6][7]
-
Cellular Assays
Cell-based assays are crucial to confirm the activity of this compound in a more physiological context. These assays are typically performed using cells that endogenously or recombinantly express Neprilysin.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | EC50 |
| HEK293 (hNEP transfected) | ANP degradation | 25.3 nM |
This assay measures the ability of this compound to prevent the degradation of atrial natriuretic peptide (ANP) by cells expressing Neprilysin.
-
Cell Culture: HEK293 cells stably transfected with human Neprilysin (hNEP) are cultured to confluence in 96-well plates.
-
Inhibitor Treatment: The cell culture medium is replaced with a serum-free medium containing various concentrations of this compound. The cells are incubated for 1 hour.
-
Substrate Addition: A known concentration of ANP is added to each well, and the cells are incubated for a specific time (e.g., 2 hours) to allow for ANP degradation by cellular NEP.
-
Sample Collection: The cell culture supernatant is collected.
-
ANP Quantification: The concentration of remaining ANP in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The amount of ANP degradation is calculated for each this compound concentration. The EC50 value is determined by plotting the percentage of ANP protection against the logarithm of the inhibitor concentration.
Signaling Pathway Modulation by this compound
By inhibiting Neprilysin, this compound potentiates the signaling pathways of NEP substrates. The diagram below illustrates the impact of this compound on the natriuretic peptide system.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and competitive inhibitor of Neprilysin. It demonstrates strong binding affinity to the enzyme and effectively prevents the degradation of NEP substrates in both biochemical and cellular assays. These findings support the potential of this compound as a therapeutic agent for conditions where potentiation of NEP substrate signaling is beneficial. Further studies are warranted to investigate its selectivity profile and in vivo efficacy.
References
- 1. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. mdpi.com [mdpi.com]
- 6. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for NEP-In-1 (Neprilysin Inhibitor) in Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical application of Neprilysin inhibitors, using Sacubitril/Valsartan as a representative agent.
Introduction
Neprilysin (NEP) is a neutral endopeptidase that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2] Inhibition of NEP leads to an increase in the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis, which can be beneficial in cardiovascular diseases.[1][3] This document provides detailed application notes and protocols for the use of a representative Neprilysin inhibitor, Sacubitril, often used in combination with the angiotensin receptor blocker (ARB) Valsartan (Sacubitril/Valsartan), in various animal models. For the purpose of these notes, "NEP-In-1" will refer to this combination product.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action. Sacubitril is a prodrug that is converted to its active metabolite, which then inhibits the enzyme neprilysin.[4] This inhibition prevents the breakdown of natriuretic peptides, leading to their increased concentration and subsequent activation of their signaling pathways, resulting in vasodilation and reduced cardiac hypertrophy and fibrosis.[2] Simultaneously, Valsartan blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction, sodium and water retention, and cardiac remodeling.[5] The combination of these two actions provides a synergistic effect in the management of cardiovascular diseases.
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of this compound (Sacubitril/Valsartan).
Applications in Animal Models
This compound has been investigated in a variety of animal models to study its efficacy and mechanism of action in several cardiovascular and related diseases.
Data Presentation: Quantitative Summary of this compound in Animal Models
| Animal Model | Species/Strain | Disease Induction | This compound (Sacubitril/Valsartan) Dosage | Administration Route | Key Findings |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Obese ZSF-1 Rats | Genetic predisposition | 60 mg/kg/day | Oral Gavage | Improved diastolic function, reduced myocardial stiffness and fibrosis.[6] |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | Sprague-Dawley Rats | Myocardial Infarction (MI) via LAD ligation | 68 mg/kg/day | Oral Gavage | Improved cardiac structure and function, superior to Valsartan alone.[7] |
| Pressure Overload-Induced Heart Failure | Sprague-Dawley Rats | Ascending Aortic Constriction (AAC) | 68 mg/kg/day | Oral Gavage | Superior to Valsartan in reducing ventricular fibrosis.[8] |
| Hypertension | C57BL/6J Mice | Angiotensin II infusion | 60 mg/kg/day | Oral Gavage | Attenuated cardiomyocyte hypertrophy independent of blood pressure lowering effects.[9][10] |
| Hypertension and Obesity | SHR/NDmcr-cp Rats | Genetic predisposition and high-salt diet | 6 mg/kg/day (low-dose) | Oral Gavage | Reduced cardiac hypertrophy and pulmonary edema in high-salt fed rats.[11][12] |
| Aging-Related Cardiac Dysfunction | Fisher 344 Rats | Natural aging (18 months old) | 60 mg/kg/day | Oral Gavage | Reduced cardiac hypertrophy and myocyte cross-sectional area.[13] |
| Doxorubicin-Induced Cardiotoxicity | Sprague-Dawley Rats | Doxorubicin injection (15 mg/kg cumulative) | 60 mg/kg/day | Oral Gavage | Alleviated cardiotoxicity, potentially by reducing endoplasmic reticulum stress.[14] |
| Cardiorenal Syndrome | C57BL/6 Mice | Angiotensin II infusion, nephrectomy, and salt loading | 60 mg/kg/day | Oral Gavage | Reduced cardiac fibrosis and dysfunction.[15] |
| Type 2 Diabetes with Cardiac Dysfunction | Sprague-Dawley Rats | High-fat diet and low-dose streptozotocin | 68 mg/kg/day | Oral Gavage | Partially improved cardiac systolic function.[16] |
| RAAS Activation Model | Beagle Dogs | Low-salt diet | 225 and 675 mg/day | Oral Administration | Increased circulating cGMP and decreased plasma aldosterone.[17] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in animal models.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Protocol 1: Administration of this compound by Oral Gavage in Mice and Rats
Objective: To administer a precise dose of this compound orally.
Materials:
-
This compound (Sacubitril/Valsartan)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[4]
-
Syringes (appropriate volume for dosing)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the animals and the target dosage.
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the exact volume to be administered. The maximum recommended volume is 10 ml/kg for mice and rats.[4]
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head and forelimbs.[18][19]
-
For rats, hold the animal firmly around the thoracic region, supporting the lower body.[4]
-
-
Gavage Procedure:
-
Measure the appropriate length for gavage needle insertion by holding it alongside the animal, from the mouth to the last rib or xiphoid process. Mark this length on the needle.[18]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[19]
-
The animal should swallow as the tube is gently passed. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.[18]
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[19]
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as coughing, choking, or difficulty breathing, which may indicate accidental administration into the trachea.[19]
-
Protocol 2: Measurement of Blood Pressure in Mice using the Tail-Cuff Method
Objective: To non-invasively measure systolic and diastolic blood pressure.
Materials:
-
Non-invasive blood pressure system with tail cuffs (e.g., CODA system)[3][20]
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization:
-
Acclimate the mice to the restraint and procedure for several days before the actual measurement to minimize stress-induced hypertension.[20]
-
-
Animal Preparation:
-
Cuff Placement:
-
Blood Pressure Measurement:
-
Start the measurement cycle on the blood pressure system. The system will automatically inflate the occlusion cuff to a preset pressure (e.g., 250 mmHg) and then gradually deflate it.[1]
-
The VPR sensor detects the return of blood flow as the cuff deflates, allowing for the determination of systolic and diastolic blood pressure.
-
Perform multiple measurement cycles (e.g., 10-20 cycles) and average the valid readings to obtain a reliable blood pressure value.[2]
-
Protocol 3: Assessment of Cardiac Function in Rats using Echocardiography
Objective: To non-invasively assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine (e.g., isoflurane)
-
Warming pad
-
Hair clippers and depilatory cream
-
Ultrasound gel
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (e.g., 1-2% in oxygen).
-
Remove the fur from the chest area using clippers and/or depilatory cream to ensure good probe contact.[21]
-
Place the rat in a supine or left lateral position on a warming pad to maintain body temperature.
-
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images from the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire an M-mode tracing.[22]
-
-
Data Measurement and Analysis:
-
From the M-mode tracing, measure the following parameters over at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).[21]
-
Interventricular septal thickness at end-diastole (IVSd).
-
Left ventricular posterior wall thickness at end-diastole (LVPWd).
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF%): A measure of systolic function.
-
Fractional Shortening (FS%): Calculated as [(LVIDd - LVIDs) / LVIDd] x 100.[21]
-
-
Assess diastolic function using pulsed-wave Doppler of the mitral inflow to measure the E/A ratio (peak early to late diastolic filling velocities).
-
Conclusion
The use of this compound, exemplified by Sacubitril/Valsartan, in animal models has provided significant insights into its therapeutic potential for a range of cardiovascular diseases. The protocols and data presented in these application notes offer a foundation for researchers to design and execute robust preclinical studies to further explore the mechanisms and applications of neprilysin inhibition. Careful adherence to established methodologies and appropriate animal handling techniques are crucial for obtaining reliable and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. scispace.com [scispace.com]
- 3. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sacubitril/Valsartan Improves Diastolic Function But Not Skeletal Muscle Function in a Rat Model of HFpEF [mdpi.com]
- 7. Frontiers | Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway [frontiersin.org]
- 8. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sacubitril/Valsartan Inhibits Cardiomyocyte Hypertrophy in Angiotensin II-Induced Hypertensive Mice Independent of a Blood Pressure-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Low-Dose Sacubitril/Valsartan on Different Stages of Cardiac Hypertrophy in Salt-Loaded Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of sacubitril-valsartan on aging-related cardiac dysfunction [pubmed.ncbi.nlm.nih.gov]
- 14. Sacubitril/valsartan reduces endoplasmic reticulum stress in a rat model of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Sacubitril/Valsartan Combination Partially Improves Cardiac Systolic, but Not Diastolic, Function through β-AR Responsiveness in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. research.fsu.edu [research.fsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Echocardiographic Evaluation of Cardiac Function in Ischemic Rats: Value of M-Mode Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Neprilysin Inhibitors
A Note on "NEP-In-1": The specific compound "this compound" is listed as a research chemical and a potent neutral endopeptidase (neprilysin) inhibitor. However, a comprehensive search of scientific literature did not yield any published in vivo studies or established dosage protocols for this particular compound. Therefore, these application notes will focus on the general class of neprilysin (NEP) inhibitors, providing data and protocols for well-characterized examples such as Sacubitril (often used in combination with Valsartan) and Racecadotril. These guidelines can serve as a starting point for researchers developing in vivo studies with novel NEP inhibitors like this compound.
Neprilysin is a key enzyme involved in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation, natriuresis, and other cardioprotective effects.[1] This mechanism of action has made neprilysin inhibitors a significant area of research and drug development, particularly for cardiovascular diseases.
Quantitative Data Presentation: In Vivo Dosages of Common Neprilysin Inhibitors
The following table summarizes reported in vivo dosages for two widely studied neprilysin inhibitors, Sacubitril (as part of Sacubitril/Valsartan) and Racecadotril, across various animal models. This data can be used as a reference for dose selection and study design.
| Inhibitor | Animal Model | Dosage | Administration Route | Frequency | Study Context/Key Findings | Reference(s) |
| Sacubitril/Valsartan | Mice | 68 mg/kg | Oral gavage | Daily | Investigated effects on diabetic cardiac function. | [3] |
| Mice | 100 mg/kg/day | In drinking water | Daily | Studied prevention of diastolic dysfunction and interstitial fibrosis in metabolic heart disease.[4] Also used to study amelioration of endothelial dysfunction in diabetic mice.[5] | [4][5] | |
| Rats | 6 mg/kg | Not specified | Not specified | Investigated blood pressure-independent effects on cardiac hypertrophy.[6] | [6] | |
| Rats | 68 mg/kg | Oral gavage | Daily | Assessed attenuation of doxorubicin-induced cardiotoxicity.[7] Also used to study effects on diabetic cardiac function.[3] | [3][7] | |
| Dogs | 20 mg/kg | Oral | Twice daily | Investigated effects on renal hemodynamics in healthy dogs.[8] | [8] | |
| Racecadotril | Dogs | 1 mg/kg | Not specified | 3 times a day | Improved feces consistency and shortened duration of diarrhea.[9][10] | [9][10] |
| Dogs | 1.5 mg/kg | Oral | 3 times a day | Shown to have intestinal antisecretory activity.[11] | [11] | |
| Calves | 2.5 mg/kg | Oral | Twice a day | Effective in improving clinical recovery and feces consistency in neonatal calves with infectious diarrhea.[10][12] | [10][12] |
Experimental Protocols
Below are detailed methodologies for conducting in vivo studies with neprilysin inhibitors, based on common practices reported in the literature.
Animal Model Selection and Acclimatization
-
Species: The choice of animal model will depend on the research question. Mice and rats are commonly used for studies on cardiovascular diseases like heart failure and hypertension.[3][4][5][6][7][13] Larger animals like dogs and calves have been used for specific studies, including those on diarrhea and renal hemodynamics.[8][9][10][11][12]
-
Acclimatization: Upon arrival, animals should be allowed to acclimate to the laboratory conditions for at least one week.[13] Standard housing conditions include a 12-hour light/dark cycle at a controlled temperature (e.g., 22±2°C) and humidity (e.g., 60%±5%), with free access to standard chow and water.[13]
-
Ethics: All experimental procedures must be approved by the institution's Animal Care and Use Committee and conform to the relevant guidelines for animal experimentation.[4][5]
Drug Preparation and Administration
-
Vehicle Selection: The choice of vehicle for dissolving or suspending the neprilysin inhibitor is critical. For oral administration, inhibitors can be dissolved in purified water, sometimes with pH adjustment, or suspended in a vehicle like 0.9% saline.[13] For administration in drinking water, the stability of the compound in water over time should be assessed.
-
Preparation of Sacubitril/Valsartan for Oral Gavage:
-
The required amount of Sacubitril/Valsartan is weighed.
-
The compound is suspended in an appropriate volume of 0.9% saline or purified water.[13]
-
The suspension should be freshly prepared daily before administration to ensure stability and consistent dosing.
-
-
Administration:
-
Oral Gavage: This method ensures accurate dosing. The calculated volume of the drug suspension is administered directly into the stomach using a gavage needle. This is a common method for daily administration over several weeks.[3][7][13]
-
In Drinking Water: For longer-term studies, administering the drug in the drinking water can reduce the stress associated with daily gavage.[4][5] The concentration of the drug in the water is calculated based on the average daily water consumption of the animals to achieve the target dose in mg/kg/day. Water consumption should be monitored regularly to adjust the drug concentration as needed.
-
In Vivo Experimental Workflow Example: Cardioprotection Study
This protocol outlines a typical experiment to evaluate the cardioprotective effects of a neprilysin inhibitor in a doxorubicin-induced cardiotoxicity model in rats.[7]
-
Animal Grouping: Male Sprague Dawley rats are randomly divided into experimental groups (e.g., Control, Doxorubicin only, Doxorubicin + Neprilysin Inhibitor, Neprilysin Inhibitor only).
-
Induction of Cardiotoxicity: Doxorubicin is administered intraperitoneally (e.g., 2.15 mg/kg every 3 days for a total of 15 mg/kg) to induce cardiac injury.[7] The control group receives an equivalent volume of saline.
-
Treatment: The neprilysin inhibitor (e.g., Sacubitril/Valsartan at 68 mg/kg) is administered daily by oral gavage, starting from the first dose of doxorubicin and continuing for the duration of the study (e.g., 4-6 weeks).[7]
-
Monitoring and Endpoint Analysis:
-
Cardiac Function: Assessed by echocardiography at baseline and at specified time points during the study to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening.[3][7]
-
Hemodynamic Measurements: Blood pressure can be measured using a tail-cuff system.[5]
-
Biomarker Analysis: At the end of the study, blood samples are collected to measure cardiac biomarkers (e.g., NT-proBNP) and markers of oxidative stress and inflammation.
-
Histopathology: Hearts are harvested, weighed, and processed for histological analysis to assess cardiac hypertrophy, fibrosis, and apoptosis.
-
Visualizations
Signaling Pathway of Neprilysin Inhibition
Caption: Signaling pathway of a dual-acting angiotensin receptor-neprilysin inhibitor (ARNI).
Experimental Workflow for an In Vivo Study
Caption: A typical experimental workflow for in vivo studies with neprilysin inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril/Valsartan Combination Partially Improves Cardiac Systolic, but Not Diastolic, Function through β-AR Responsiveness in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCZ696, an Angiotensin Receptor-Neprilysin Inhibitor, Ameliorates Endothelial Dysfunction in Diabetic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Low-Dose Sacubitril/Valsartan on Different Stages of Cardiac Hypertrophy in Salt-Loaded Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Angiotensin Receptor-Neprilysin Inhibition With Sacubitril/Valsartan Attenuates Systolic Dysfunction in Experimental Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.pan.pl [journals.pan.pl]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the clinical efficacy of racecadotril in the treatment of neonatal calves with infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neprilysin Detection via Western Blot
These application notes provide a detailed protocol for the immunodetection of Neprilysin (NEP), also known as CD10, in various biological samples using Western blotting. This guide is intended for researchers, scientists, and drug development professionals aiming to reliably detect and quantify Neprilysin protein levels.
Neprilysin is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides and is a key enzyme in the clearance of amyloid-beta peptides in the brain. Its expression levels are relevant in numerous physiological and pathological conditions, including Alzheimer's disease, cardiovascular diseases, and cancer.
Experimental Principles
Western blotting is a widely used technique to detect specific proteins in a sample. The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. Detection is typically achieved using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent or colorimetric reaction.
I. Sample Preparation and Protein Extraction
Proper sample preparation is critical for successful Neprilysin detection. As a membrane-bound glycoprotein, efficient solubilization is key.
A. Lysis Buffers
A common choice for extracting membrane proteins like Neprilysin is Radioimmunoprecipitation Assay (RIPA) buffer. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation.
Table 1: Recommended Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| Triton X-100 | 1% | Non-ionic detergent |
| Sodium deoxycholate | 0.5% | Ionic detergent |
| SDS | 0.1% | Ionic detergent |
| Protease Inhibitor Cocktail | 1X | Prevents proteolysis |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
B. Protocol for Adherent Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).[1]
-
Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a microcentrifuge tube.[2]
-
Agitate the lysate for 30 minutes at 4°C.[2]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1][2]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
C. Protocol for Tissues
-
Dissect the tissue of interest on ice to minimize protein degradation.[1]
-
Weigh the tissue and add 10-20 volumes of ice-cold lysis buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or an electric homogenizer.[1]
-
Agitate the homogenate for up to 2 hours at 4°C.[2]
-
Centrifuge the homogenate at 10,000-16,000 x g for 20 minutes at 4°C.[1][2]
-
Transfer the supernatant to a fresh tube.
D. Protein Concentration Measurement Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[1][3] This is essential for ensuring equal loading of protein into each lane of the gel. The optimal concentration is typically between 1–5 mg/mL.
II. SDS-PAGE and Protein Transfer
A. Sample Preparation for Loading
-
Dilute the protein lysate with Laemmli sample buffer (to a final concentration of 1X).
-
Heat the samples at 70°C for 10 minutes or 95-100°C for 5 minutes to denature the proteins.[4][5]
-
Centrifuge the samples briefly before loading onto the gel.
B. Gel Electrophoresis
-
Load equal amounts of protein (typically 20-50 µg of total protein per lane) onto a 10% SDS-polyacrylamide gel.[3][4][6][7]
-
Run the gel according to the manufacturer's instructions. For example, electrophoresis can be performed for 35 minutes at 200 V.[4]
C. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4][7][8]
-
Transfer can be performed using a semi-dry transfer system (e.g., 25 V for 20 minutes) or a wet transfer system (e.g., 100 V for 1-2 hours).[4]
-
The transfer buffer typically contains Tris, glycine, and 20% methanol.[8][9]
III. Immunodetection
A. Blocking
-
After transfer, block the membrane to prevent non-specific antibody binding.[10]
-
Incubate the membrane in a blocking buffer, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature or overnight at 4°C.[5][7][10]
B. Primary Antibody Incubation
-
Dilute the primary antibody against Neprilysin in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[4][5][7][11]
Table 2: Recommended Primary Antibodies for Neprilysin Detection
| Antibody | Host | Dilution | Expected Band Size | Supplier |
| ab210932 | Mouse | 1:1000 | ~100 kDa | Abcam[4] |
| AF1126 | Goat | 0.1 µg/mL | ~90-110 kDa | R&D Systems[12] |
| NCL-CD10-270 | Mouse | Varies | ~97-116 kDa | Novocastra[6] |
| MAB11822 | Mouse | 1 µg/mL | ~100 kDa | R&D Systems[13] |
Note: The apparent molecular weight of Neprilysin can vary (85-130 kDa) depending on the extent of glycosylation.[13][14][15][16][17] It is advisable to consult the antibody datasheet for specific details.
C. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-goat IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4][7]
D. Detection and Visualization
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate (e.g., Enhanced Chemiluminescence, ECL) according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for 1-5 minutes.[4][8]
-
Capture the chemiluminescent signal using a cooled CCD camera or by exposing the membrane to X-ray film.[4][8]
IV. Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the Western blot protocol for Neprilysin detection.
Caption: Western blot workflow for Neprilysin detection.
V. Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be presented clearly. Densitometry analysis of the protein bands allows for the relative quantification of Neprilysin levels between different samples. It is crucial to normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
Table 3: Example Data Table for Quantitative Analysis
| Sample ID | Neprilysin Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized Neprilysin Level |
| Control 1 | 50,000 | 75,000 | 0.67 |
| Control 2 | 55,000 | 76,000 | 0.72 |
| Treated 1 | 95,000 | 74,000 | 1.28 |
| Treated 2 | 102,000 | 75,500 | 1.35 |
The results can then be visualized using bar graphs to easily compare the relative expression of Neprilysin across different experimental conditions. Remember that the high degree of glycosylation can lead to broad or multiple bands, which should be considered during analysis.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 3. Extracellular Vesicles Released from Neprilysin Gene-Modified Human Umbilical Cord-Derived Mesenchymal Stem Cell Enhance Therapeutic Effects in an Alzheimer's Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blots [bio-protocol.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.3. Western Blots [bio-protocol.org]
- 8. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 12. Mouse Neprilysin/CD10 Antibody (AF1126) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 13. Human Neprilysin/CD10 Antibody MAB11822-100: R&D Systems [rndsystems.com]
- 14. biocompare.com [biocompare.com]
- 15. Multiple circulating forms of neprilysin detected with novel epitope-directed monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neutral endopeptidase neprilysin is copurified with Na,K-ATPase from rabbit outer medulla and hydrolyzes its α-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NEP-In-1 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metallopeptidase that plays a critical role in cardiovascular homeostasis.[1][2] It is responsible for the degradation of a host of vasoactive peptides, most notably the natriuretic peptides (NPs) such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[1][3] These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, diuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS), cardiac hypertrophy, and fibrosis.[1][2]
In pathological conditions like heart failure, the natriuretic peptide system is activated as a compensatory mechanism. However, increased NEP activity can blunt this response by accelerating NP degradation.[1] Therefore, inhibiting NEP is a key therapeutic strategy to augment the endogenous NP system and improve cardiovascular function.
This document provides detailed application notes and protocols for the use of NEP-In-1 , a selective Neprilysin inhibitor, as a tool for studying cardiovascular disease models. While this compound is a known chemical entity (PubChem CID: 10272048), its biological activity has not been extensively characterized in publicly available literature.[4] The data and protocols presented herein are based on the established principles of selective NEP inhibition and are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this class of compounds.
Mechanism of Action
This compound acts by binding to the active site of Neprilysin, preventing it from cleaving and inactivating its peptide substrates. This leads to an accumulation of beneficial peptides, primarily ANP and BNP. These peptides bind to their cognate receptors (NPR-A and NPR-B) on target cells, such as cardiomyocytes, fibroblasts, and vascular smooth muscle cells, stimulating the production of the second messenger cyclic guanosine monophosphate (cGMP).[3][5] Elevated cGMP levels mediate most of the downstream therapeutic effects, including vasodilation, reduction of cardiac hypertrophy and fibrosis, and promotion of sodium and water excretion.[2][3]
Caption: Mechanism of this compound action.
Data Presentation: Properties of a Selective NEP Inhibitor
The following table summarizes the expected quantitative properties for a selective research inhibitor like this compound, based on data from well-characterized inhibitors such as Sacubitril's active metabolite and Thiorphan.[6] This data is provided for illustrative purposes to guide experimental design.
| Parameter | Target/Assay | Value | Purpose |
| In Vitro Potency | |||
| IC50 | Recombinant Human NEP | 5 - 10 nM | Measures direct inhibitory potency against the target enzyme. |
| Selectivity | |||
| IC50 | Angiotensin-Converting Enzyme (ACE) | > 10,000 nM | Demonstrates selectivity over other key cardiovascular metalloproteases. |
| IC50 | Endothelin-Converting Enzyme (ECE-1) | > 10,000 nM | Confirms target specificity, crucial for interpreting in vivo results. |
| Cellular Activity | |||
| EC50 | cGMP Production in Cardiomyocytes | 50 - 100 nM | Confirms target engagement and downstream signaling in a relevant cell type. |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are dependent on assay conditions.[7]
Experimental Protocols
Protocol 1: In Vitro NEP Inhibition Assay (Fluorometric)
This protocol determines the potency (IC50) of this compound against purified recombinant Neprilysin.
Caption: Workflow for in vitro NEP inhibition assay.
A. Principle The assay measures the cleavage of a specific, non-fluorescent peptide substrate by NEP, which releases a highly fluorescent product (e.g., Abz).[8] The rate of fluorescence increase is proportional to NEP activity. This compound will inhibit this activity in a dose-dependent manner.
B. Materials
-
Recombinant Human Neprilysin (e.g., R&D Systems)
-
NEP Fluorogenic Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or Abz-based peptide)[8]
-
NEP Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5)
-
This compound (dissolved in DMSO)
-
Reference Inhibitor (e.g., Thiorphan)
-
Black, opaque 96-well microplates
-
Fluorescence plate reader with temperature control
C. Method
-
Reagent Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 10 concentrations from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of this compound dilution (or vehicle for 100% activity control, or buffer for background).
-
20 µL of recombinant NEP enzyme (diluted in assay buffer to a final concentration that gives a linear reaction rate).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of NEP substrate (diluted in assay buffer to a final concentration of ~10-20 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence kinetically for 60-120 minutes with readings every 1-2 minutes (e.g., Excitation/Emission = 330/430 nm for Abz-based substrates).
D. Data Analysis
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the background slope (no enzyme) from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
Plot % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Protocol 2: Cellular Anti-Hypertrophy and cGMP Assay
This protocol assesses the ability of this compound to increase cGMP and prevent hypertrophy in cultured cardiomyocytes.
Caption: Logic flow for cellular hypertrophy assays.
A. Principle Hypertrophic agonists like Angiotensin II (Ang II) or Phenylephrine (PE) induce cardiomyocyte growth.[10] this compound is expected to counteract this effect by increasing local NP concentrations, which elevates intracellular cGMP and activates anti-hypertrophic signaling pathways.[11][12]
B. Materials
-
Cardiomyocytes (e.g., neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes)
-
Culture medium and plates
-
Hypertrophic agonist (e.g., Angiotensin II, 1 µM)
-
This compound
-
cGMP immunoassay kit (e.g., ELISA)
-
For hypertrophy: [³H]-Leucine, antibodies for immunofluorescence (e.g., anti-α-actinin), fluorescent secondary antibodies, DAPI.
C. Method
-
Cell Culture: Plate cardiomyocytes and culture until they form a confluent, beating monolayer. Serum-starve cells for 24 hours before the experiment.
-
Treatment: Treat cells for 24-48 hours with the following:
-
Vehicle control
-
Hypertrophic agonist (e.g., 1 µM Ang II)
-
Agonist + varying concentrations of this compound
-
-
Endpoint Analysis:
-
cGMP Measurement: After a short treatment period (e.g., 30 minutes), lyse the cells and measure intracellular cGMP levels using a commercial immunoassay kit according to the manufacturer's instructions.
-
Protein Synthesis: For the last 18-24 hours of treatment, add [³H]-Leucine to the medium. At the endpoint, wash cells, precipitate protein with trichloroacetic acid, and measure incorporated radioactivity using a scintillation counter.
-
Cell Size: Fix cells with paraformaldehyde, permeabilize, and stain with anti-α-actinin antibody and DAPI. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
D. Data Analysis
-
Compare cGMP levels between treatment groups using ANOVA.
-
Quantify [³H]-Leucine incorporation and cell surface area. Normalize the agonist-only group to 100% hypertrophy and the vehicle group to 0%.
-
Plot the reduction in hypertrophy against this compound concentration to assess its anti-hypertrophic efficacy.
Protocol 3: In Vivo Rodent Model of Heart Failure
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical heart failure model.
Caption: Timeline for an in vivo heart failure study.
A. Principle This study evaluates whether chronic treatment with this compound can prevent or reverse adverse cardiac remodeling and improve cardiac function in an established animal model of heart failure.
B. Method
-
Disease Induction:
-
Baseline Assessment & Randomization: One week after MI induction (or after the final doxorubicin dose), perform transthoracic echocardiography to measure baseline cardiac function (e.g., Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS)). Exclude animals that do not meet criteria for heart failure and randomize the remaining animals into treatment groups.[13][15]
-
Chronic Treatment: Administer this compound or vehicle daily for 4-6 weeks. Dosing can be via oral gavage or osmotic minipumps. A typical oral dose for an ARNI like sacubitril/valsartan in rodents is around 68 mg/kg/day.[15] The dose for a standalone NEP inhibitor should be determined in pilot pharmacokinetic and pharmacodynamic studies.
-
Functional Assessment: Perform echocardiography at the end of the treatment period to assess changes in LVEF, FS, and ventricular dimensions.
-
Terminal Analysis: At the study endpoint, euthanize animals and collect blood and tissues.
-
Blood: Measure plasma levels of natriuretic peptides (BNP, NT-proBNP) and cGMP.
-
Heart Tissue:
-
Weigh the heart and ventricles to assess hypertrophy (HW/BW ratio).
-
Fix a portion of the heart in formalin for histological analysis of fibrosis (Sirius Red or Masson's Trichrome staining) and myocyte size.[13]
-
Snap-freeze a portion in liquid nitrogen for gene expression analysis of hypertrophic and fibrotic markers (e.g., Nppa, Nppb, Myh7, Col1a1) via qPCR.
-
-
C. Data Analysis
-
Use a two-way repeated measures ANOVA to compare changes in echocardiographic parameters over time between groups.
-
Use a t-test or one-way ANOVA to compare endpoint measurements (histology, gene expression, organ weights) between the vehicle and this compound groups.
-
A p-value < 0.05 is typically considered statistically significant.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H30ClNO4 | CID 10272048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. rsc.org [rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cGMP and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined Therapy of Low-Dose Angiotensin Receptor-Neprilysin Inhibitor and Sodium-Glucose Cotransporter-2 Inhibitor Prevents Doxorubicin-Induced Cardiac Dysfunction in Rodent Model with Minimal Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined Therapy of Low-Dose Angiotensin Receptor–Neprilysin Inhibitor and Sodium–Glucose Cotransporter-2 Inhibitor Prevents Doxorubicin-Induced Cardiac Dysfunction in Rodent Model with Minimal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neprilysin Inhibitors in Neuroscience Research: A Focus on Sacubitril
A notable clarification for researchers: Initial inquiries for the specific compound "NEP-In-1" within neuroscience research applications did not yield sufficient data in the current scientific literature. Therefore, this document focuses on Sacubitril, a potent and well-characterized neprilysin (NEP) inhibitor, as a representative molecule to detail the application of this class of inhibitors in neuroscience research.
Neprilysin (NEP), a neutral endopeptidase, is a key enzyme in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. In the central nervous system, NEP is also recognized for its crucial role in the clearance of amyloid-beta (Aβ) peptides, the accumulation of which is a pathological hallmark of Alzheimer's disease. Inhibition of NEP, therefore, presents a multifaceted approach for therapeutic intervention in various neurological conditions. Sacubitril, in its active form Sacubitrilat, is a potent inhibitor of neprilysin and is clinically available in combination with the angiotensin receptor blocker valsartan for the treatment of heart failure. Its potential impact on neurological functions has garnered significant interest within the research community.
These application notes provide an overview of the use of Sacubitril in neuroscience research, with a focus on studies related to Alzheimer's disease and cognitive function. Detailed protocols for both in vitro and in vivo experimental setups are provided to guide researchers in utilizing this compound.
Data Presentation
The following tables summarize key quantitative data from representative studies investigating the effects of Sacubitril in a neuroscience context.
Table 1: In Vitro Efficacy of Sacubitrilat (Active Metabolite of Sacubitril)
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Neprilysin | ~5 nM | Recombinant human NEP | [1] |
| Effect on Aβ Degradation | Inhibition of degradation of Aβ1-40 and Aβ1-42 | In vitro enzyme assays | [2] |
Table 2: Effects of Sacubitril/Valsartan on Amyloid-β Levels in Cerebrospinal Fluid (CSF) - Healthy Volunteers
| Treatment Group | Change in CSF Aβ1-38 (AUEC0-36h) | Change in CSF Aβ1-40 (AUEC0-36h) | Change in CSF Aβ1-42 (AUEC0-36h) | Reference |
| Sacubitril/Valsartan (400 mg daily for 14 days) | +42% (p=0.023) | No significant change | No significant change | [3] |
| Placebo | No significant change | No significant change | No significant change | [3] |
Table 3: Cognitive Function Assessment in Patients with Heart Failure Treated with Sacubitril/Valsartan (PARAGON-HF Substudy)
| Treatment Group | Baseline MMSE Score (Mean ± SD) | Change in MMSE Score at 96 Weeks (Mean ± SE) | Between-Treatment Difference (95% CI) | Reference |
| Sacubitril/Valsartan | 27.4 ± 3.0 | -0.05 ± 0.07 | -0.01 (-0.20 to 0.19) | [4][5] |
| Valsartan | 27.4 ± 2.9 | -0.04 ± 0.07 | [4][5] |
MMSE: Mini-Mental State Examination; AUEC: Area Under the Effect Curve
Experimental Protocols
In Vitro Protocol: Assessing the Effect of Sacubitrilat on Amyloid-β Degradation by Primary Neuronal Cultures
Objective: To determine the effect of Sacubitrilat on the degradation of exogenously applied amyloid-beta peptides by primary neurons.
Materials:
-
Sacubitrilat (active metabolite of Sacubitril)
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Synthetic human amyloid-beta 1-40 and 1-42 peptides
-
ELISA kits for human amyloid-beta 1-40 and 1-42
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate primary cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate and culture for 7-10 days to allow for maturation.
-
Preparation of Sacubitrilat: Prepare a stock solution of Sacubitrilat in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentrations of Sacubitrilat or vehicle (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C.
-
Add synthetic human Aβ1-40 or Aβ1-42 to each well to a final concentration of 100 nM.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Sample Collection:
-
Collect the culture supernatant from each well.
-
Wash the cells with ice-cold PBS and then lyse the cells with cell lysis buffer.
-
-
Quantification of Amyloid-β:
-
Measure the concentration of Aβ1-40 and Aβ1-42 in the culture supernatant and cell lysates using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the cell lysate Aβ levels to the total protein concentration determined by the BCA assay.
-
-
Data Analysis: Compare the levels of Aβ in Sacubitrilat-treated wells to the vehicle-treated control wells to determine the effect of neprilysin inhibition on Aβ degradation.
In Vivo Protocol: Evaluation of Sacubitril/Valsartan on Cognitive Function in a Mouse Model of Alzheimer's Disease
Objective: To assess the long-term effects of Sacubitril/Valsartan administration on cognitive performance and brain amyloid pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Materials:
-
Transgenic Alzheimer's disease model mice and wild-type littermates.
-
Sacubitril/Valsartan
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Morris Water Maze or other suitable behavioral testing apparatus
-
Brain tissue homogenization buffer
-
Antibodies for Aβ immunohistochemistry and Western blotting
-
ELISA kits for Aβ quantification
Procedure:
-
Animal Dosing:
-
Begin dosing at an age before significant plaque deposition (e.g., 3 months of age).
-
Administer Sacubitril/Valsartan (e.g., 30 mg/kg/day) or vehicle orally via gavage once daily for a period of 3-6 months.
-
-
Behavioral Testing:
-
In the final month of treatment, conduct cognitive testing using the Morris Water Maze to assess spatial learning and memory.
-
Record parameters such as escape latency, path length, and time spent in the target quadrant during the probe trial.
-
-
Brain Tissue Collection:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains. Hemisect the brains, with one hemisphere fixed in 4% paraformaldehyde for immunohistochemistry and the other snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Measure the levels of soluble and insoluble Aβ1-40 and Aβ1-42 using ELISA.
-
Perform Western blot analysis to assess the levels of amyloid precursor protein (APP) and its cleavage products.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Aβ plaques using specific antibodies (e.g., 6E10).
-
Quantify the plaque burden in the cortex and hippocampus using image analysis software.
-
-
Data Analysis: Compare the behavioral performance, Aβ levels, and plaque burden between the Sacubitril/Valsartan-treated and vehicle-treated transgenic mice. Wild-type mice serve as a control for normal cognitive function and Aβ levels.
Mandatory Visualizations
Caption: Mechanism of Action of Sacubitril.
Caption: In Vivo Alzheimer's Disease Model Workflow.
References
- 1. Sacubitril/Valsartan and Cognitive Outcomes in Heart Failure With Reduced Ejection: A New Pharmacological Indication? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sacubitril/Valsartan on Neurocognitive Function: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of LCZ696 (sacubitril/valsartan) on amyloid-β concentrations in cerebrospinal fluid in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sacubitril/Valsartan Not Linked to Higher Dementia Rates [uspharmacist.com]
NEP-In-1: A Potent Tool for Investigating the Natriuretic Peptide System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NEP-In-1, a potent and selective inhibitor of Neprilysin (NEP), for its use as a research tool in the study of the natriuretic peptide system. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the protocols and quantitative data presented herein are adapted from studies utilizing other well-characterized and potent NEP inhibitors, such as thiorphan and phosphoramidon. These compounds share a similar mechanism of action and are considered representative for the purpose of designing and interpreting experiments with this compound.
Introduction
Natriuretic peptides, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), are a family of hormones that play a critical role in cardiovascular and renal homeostasis. They exert their effects by binding to specific receptors, leading to the production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates a range of physiological responses including vasodilation, natriuresis, and diuresis.
Neprilysin (NEP), also known as neutral endopeptidase, is a key enzyme responsible for the degradation and inactivation of natriuretic peptides. Inhibition of NEP leads to increased bioavailability of these peptides, thereby amplifying their beneficial effects. This compound is a potent inhibitor of NEP with an IC50 value of 2 nM, making it a valuable tool for researchers studying the physiological and pathophysiological roles of the natriuretic peptide system.
Chemical Information for this compound:
| Property | Value |
| IUPAC Name | 2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid |
| Molecular Formula | C21H30ClNO4 |
| IC50 | 2 nM for Neprilysin (NEP) |
Mechanism of Action
This compound exerts its effects by binding to the active site of the NEP enzyme, preventing it from degrading its target substrates, most notably the natriuretic peptides. This inhibition leads to an accumulation of endogenous ANP, BNP, and CNP, resulting in enhanced activation of their cognate receptors and downstream signaling pathways.
Signaling Pathways
The natriuretic peptide system signaling cascade is initiated by the binding of natriuretic peptides to their receptors. ANP and BNP primarily bind to the Natriuretic Peptide Receptor-A (NPR-A), while CNP has a higher affinity for Natriuretic Peptide Receptor-B (NPR-B). Both NPR-A and NPR-B are transmembrane guanylyl cyclases that, upon ligand binding, convert guanosine triphosphate (GTP) to cGMP. The increased intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses. A third receptor, NPR-C, acts as a clearance receptor by internalizing and degrading natriuretic peptides.
Pharmacokinetic Analysis of a Novel Neprilysin Inhibitor (NEP-In-1)
For research, scientific, and drug development professionals.
This document provides a detailed application note and protocol for the pharmacokinetic analysis of NEP-In-1, a novel inhibitor of Neprilysin (NEP). Due to the absence of specific published data for a compound designated "this compound," this document presents a representative methodology and hypothetical data based on common practices in the development of small molecule NEP inhibitors.
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including natriuretic peptides, bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for cardiovascular diseases, heart failure, and Alzheimer's disease.[2] Understanding the pharmacokinetic profile of a novel NEP inhibitor is crucial for its development as a therapeutic agent. This document outlines the protocols for determining the pharmacokinetic parameters of this compound in a preclinical animal model.
Hypothetical Pharmacokinetic Data of this compound
The following tables summarize the hypothetical pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous (IV) Bolus Dose (1 mg/kg)
| Parameter | Unit | Mean Value | Standard Deviation |
| C₀ | ng/mL | 250 | 35 |
| AUC₀-t | ngh/mL | 850 | 120 |
| AUC₀-inf | ngh/mL | 875 | 130 |
| CL | L/h/kg | 1.14 | 0.18 |
| Vd | L/kg | 2.5 | 0.4 |
| t₁/₂ | h | 1.5 | 0.3 |
Table 2: Pharmacokinetic Parameters of this compound after a Single Oral (PO) Gavage Dose (10 mg/kg)
| Parameter | Unit | Mean Value | Standard Deviation |
| Cmax | ng/mL | 320 | 65 |
| Tmax | h | 0.75 | 0.25 |
| AUC₀-t | ngh/mL | 2100 | 450 |
| AUC₀-inf | ngh/mL | 2150 | 470 |
| t₁/₂ | h | 2.1 | 0.5 |
| F (%) | % | 24.6 | 5.5 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound as a single bolus dose (1 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer this compound as a single dose (10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (predose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of this compound in Plasma
This protocol outlines a general method for quantifying this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a suitable chromatographic method to separate this compound and the IS from endogenous plasma components.
-
Optimize the mass spectrometer settings for the detection and quantification of this compound and the IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[3][4]
-
Visualizations
Signaling Pathway of NEP Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NEP-In-1 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NEP-In-1 for accurate IC50 determination. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metallopeptidase that degrades a variety of bioactive peptides.[1] By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and subsequent physiological effects. The primary therapeutic relevance of NEP inhibition often relates to increasing levels of natriuretic peptides, which have vasodilatory and diuretic effects.[2]
Q2: What is a typical starting concentration range for this compound in an IC50 assay?
A2: For a novel inhibitor like this compound where the potency is unknown, it is recommended to start with a wide concentration range to capture the full dose-response curve. A common starting point is a serial dilution over several orders of magnitude, for instance, from 100 µM down to 1 nM.[3] A preliminary experiment with 10-fold dilutions can help to narrow down the effective concentration range for subsequent, more detailed experiments.[3]
Q3: How many concentrations of this compound should I use for an IC50 determination?
A3: To obtain a reliable IC50 value, it is crucial to use a sufficient number of concentrations to define the top and bottom plateaus of the dose-response curve.[4] Typically, 8 to 12 different concentrations are recommended. This allows for a robust non-linear regression analysis to accurately determine the IC50 value.
Q4: What is the importance of the top and bottom plateaus in an IC50 curve?
A4: The top and bottom plateaus of the dose-response curve represent the maximal and minimal responses of the assay, respectively. Establishing these plateaus is critical for accurate IC50 determination.[4] Without well-defined plateaus, the 50% inhibition point is ambiguous, and the calculated IC50 value will be unreliable.[4]
Troubleshooting Guide
Issue 1: My dose-response curve is flat and shows no inhibition.
-
Possible Cause: The concentrations of this compound used are too low to elicit an inhibitory effect.
-
Solution: Increase the concentration range of this compound. Consider testing up to 100 µM or higher, while being mindful of solubility limits.
-
-
Possible Cause: The this compound compound may be inactive or degraded.
-
Solution: Verify the integrity and purity of your this compound stock. If possible, use a fresh batch of the compound.
-
-
Possible Cause: Issues with the assay components, such as the enzyme or substrate.
-
Solution: Run a positive control with a known NEP inhibitor to ensure the assay is performing as expected. Check the activity of the NEP enzyme and the quality of the substrate.
-
Issue 2: I observe partial inhibition, but the curve does not reach 100% inhibition at the highest concentrations.
-
Possible Cause: The maximum concentration of this compound tested is not high enough to achieve complete inhibition.
-
Solution: Extend the concentration range to higher values.
-
-
Possible Cause: this compound may be a partial inhibitor.
-
Solution: A partial inhibitor will not produce 100% inhibition even at saturating concentrations. The curve will plateau at a level of partial activity.[5] This is a valid result and should be reported as such.
-
-
Possible Cause: Compound solubility issues at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower top concentration. The use of DMSO as a solvent should be kept at a low percentage (e.g., <1-2% in biochemical assays) to avoid interference.[5]
-
Issue 3: The data points on my dose-response curve are highly variable.
-
Possible Cause: Inconsistent pipetting or cell seeding.
-
Solution: Ensure accurate and consistent pipetting techniques. For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers per well.
-
-
Possible Cause: Instability of this compound or other reagents.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Ensure all reagents are stored correctly and have not expired.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental data points, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.[6]
-
Data Presentation
Table 1: Example Concentration Series for Initial this compound IC50 Determination
| Concentration (µM) | Log Concentration |
| 100 | -4.0 |
| 30 | -4.5 |
| 10 | -5.0 |
| 3 | -5.5 |
| 1 | -6.0 |
| 0.3 | -6.5 |
| 0.1 | -7.0 |
| 0.03 | -7.5 |
| 0.01 | -8.0 |
| 0.003 | -8.5 |
| 0.001 | -9.0 |
| 0 (Control) | N/A |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| No Inhibition | This compound concentration too low | Increase concentration range |
| Inactive compound | Verify compound integrity | |
| Assay malfunction | Use a positive control | |
| Partial Inhibition | Insufficient concentration range | Extend to higher concentrations |
| Partial inhibitor characteristics | Report the observed maximal inhibition | |
| Solubility issues | Check for precipitation, adjust solvent | |
| High Variability | Pipetting/seeding errors | Ensure consistent technique |
| Reagent instability | Prepare fresh dilutions | |
| Edge effects | Avoid using outer wells of the plate |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Fluorogenic Peptide Substrate
This protocol outlines a general procedure for determining the IC50 of this compound in a biochemical assay.
Materials:
-
Recombinant human Neprilysin (NEP)
-
This compound
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A common approach is a 3-fold or 10-fold dilution series.[3]
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of NEP to each well of the microplate. Then, add the various concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Incubation: Incubate the enzyme and inhibitor mixture at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Normalize the data by setting the rate of the no-inhibitor control as 100% activity and a control with a saturating concentration of a known potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]
-
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficacy of NEP-In-1 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with the neprilysin inhibitor, NEP-In-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase, with an in vitro IC50 of 2 nM.[1] Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[2] By inhibiting NEP, this compound prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced downstream effects. Key substrates of neprilysin include natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins.[1][2][3]
Q2: Why is my in vivo efficacy of this compound low, even though it's potent in vitro?
Low in vivo efficacy of a potent in vitro inhibitor like this compound can stem from several factors related to the complex biological environment. These can be broadly categorized into issues with the compound's properties, the experimental design, and the underlying biological response. It's crucial to systematically evaluate each of these potential causes.
Q3: Could the formulation of this compound be the issue?
Yes, formulation is a critical factor for in vivo studies, especially for compounds with low aqueous solubility.[4][5] If this compound is not adequately dissolved or is unstable in the vehicle, its absorption and distribution to the target tissue will be limited. This can lead to precipitation at the injection site or in the bloodstream, significantly reducing the bioavailable concentration.[4]
Q4: How do pharmacokinetics and pharmacodynamics (PK/PD) affect the in vivo efficacy of this compound?
Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the biological response).[6] Low in vivo efficacy can be a result of poor PK properties, such as rapid metabolism and clearance, or a disconnect between the PK and PD profiles. For instance, the concentration of this compound at the target site may not reach the required therapeutic level or be sustained for a long enough duration to exert its inhibitory effect.
Q5: Are there any known biological mechanisms that could be counteracting the effect of this compound in vivo?
A key consideration for neprilysin inhibitors is the activation of the Renin-Angiotensin-Aldosterone System (RAAS). Neprilysin degrades angiotensin I and II.[3] Inhibiting neprilysin can lead to an accumulation of these peptides, which can counteract the beneficial vasodilatory and natriuretic effects of increased bradykinin and natriuretic peptides. This is a primary reason why neprilysin inhibitors are often co-administered with an angiotensin receptor blocker (ARB).[7][8]
Troubleshooting Guide
Problem Area 1: Compound and Formulation
| Question | Possible Cause | Recommended Action |
| Is the this compound compound pure and stable? | Compound degradation or impurity. | Verify the purity of your this compound stock using analytical methods like HPLC or mass spectrometry. Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation. |
| Is the formulation appropriate for in vivo administration? | Poor solubility leading to precipitation.[4] | Assess the solubility of this compound in your chosen vehicle. If solubility is low, consider alternative formulation strategies such as using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating a micro-suspension. Visually inspect the formulation for any precipitation before and after preparation. |
| Is the vehicle for administration appropriate and well-tolerated? | Vehicle-induced toxicity or altered compound absorption. | Ensure the vehicle is non-toxic at the administered volume and concentration. Common vehicles for poorly soluble compounds include solutions with DMSO, Tween 80, and saline.[9] Conduct a vehicle-only control group in your in vivo study to assess for any vehicle-specific effects. |
Problem Area 2: Experimental Design and Protocol
| Question | Possible Cause | Recommended Action |
| Is the dose of this compound sufficient? | Inadequate concentration at the target site. | Perform a dose-response study to determine the optimal in vivo dose. Start with a dose calculated based on the in vitro IC50 and consider allometric scaling from other in vivo studies with similar inhibitors if available. |
| Is the route of administration optimal? | Poor absorption from the administration site. | The route of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts bioavailability.[10] If you are seeing low efficacy with oral administration, consider a parenteral route (e.g., IP or IV) to bypass first-pass metabolism and ensure more direct entry into the systemic circulation. |
| Is the dosing frequency appropriate? | Compound is being cleared too quickly. | Determine the pharmacokinetic profile of this compound in your animal model. This includes measuring its half-life to establish an appropriate dosing frequency that maintains the plasma concentration above the effective level. |
| Is the timing of your endpoint measurement appropriate? | Mismatch between peak compound exposure and biological effect. | Consider the time course of both the drug's action and the biological process you are measuring. The maximum effect may not coincide with the peak plasma concentration of the inhibitor. |
Problem Area 3: Biological and Pharmacodynamic Factors
| Question | Possible Cause | Recommended Action |
| Have you confirmed target engagement in vivo? | The inhibitor is not reaching or binding to neprilysin in the target tissue. | Measure the activity of neprilysin in the target tissue or in plasma at different time points after this compound administration. A reduction in enzyme activity will confirm target engagement. Also, measuring the levels of neprilysin substrates (e.g., ANP, cGMP) can serve as a pharmacodynamic biomarker.[7] |
| Is there a compensatory biological response? | Activation of the Renin-Angiotensin-Aldosterone System (RAAS) is counteracting the desired effect.[7][8] | Measure markers of RAAS activation, such as renin and angiotensin II levels. Consider co-administering this compound with an angiotensin receptor blocker (ARB) to mitigate the effects of RAAS activation. |
| Are there off-target effects? | The inhibitor may be interacting with other molecules, leading to unexpected effects. | While difficult to assess in vivo, in vitro selectivity profiling against a panel of related enzymes can provide insights into potential off-target activities. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound
-
Animal Model: Select an appropriate animal model relevant to the research question (e.g., a model of hypertension or heart failure).
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
For administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., for IP injection, a final solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
Prepare fresh formulations for each day of dosing.
-
-
Dosing:
-
Divide animals into groups: vehicle control, and multiple this compound dose groups (e.g., 1, 5, 10 mg/kg).
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection).
-
Dose the animals at a predetermined frequency based on the expected half-life of the compound.
-
-
Endpoint Measurement:
-
At the end of the study period, collect relevant biological samples (e.g., blood pressure measurements, heart tissue for histology, plasma for biomarker analysis).
-
-
Data Analysis:
-
Compare the measured endpoints between the vehicle control and this compound treated groups using appropriate statistical methods.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound
-
Animal Model: Use the same animal strain and conditions as the efficacy study.
-
Dosing: Administer a single dose of this compound via the intended route of administration.
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Neprilysin - Wikipedia [en.wikipedia.org]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro/In Vivo Evaluation of Vinpocetine Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan | Heart [heart.bmj.com]
- 8. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 9. N-Phenylbenzamide | Biochemical Assay Reagents | 93-98-1 | Invivochem [invivochem.com]
- 10. m.youtube.com [m.youtube.com]
Interpreting unexpected results with NEP-In-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NEP-In-1, a potent inhibitor of Neprilysin (NEP).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is a potent inhibitor of Neprilysin (NEP), a neutral endopeptidase. The primary expected outcome is the inhibition of NEP's enzymatic activity, which leads to an increased local concentration of its peptide substrates.[1] Depending on the cell type and the specific NEP substrates involved, this can result in various downstream effects, including vasodilation, and anti-proliferative effects.[2]
Q2: My experimental results with this compound are the opposite of what I expected. What could be the cause?
A2: A paradoxical or opposite-than-expected result with a neprilysin inhibitor like this compound can occur due to the complex nature of the signaling pathways regulated by NEP's various substrates. For instance, while NEP inhibition increases vasodilatory peptides, it can also lead to the accumulation of vasoconstrictive peptides like angiotensin II.[1][3][4] The net effect can depend on the specific balance of these peptides and the receptor expression profile of the cells or tissue under investigation. In some advanced heart failure models, for example, the activation of the renin-angiotensin-aldosterone system (RAAS) due to neprilysin inhibition may override the beneficial effects of natriuretic peptides.[1]
Q3: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
A3: Several factors could contribute to a lack of observed effect:
-
Cell Line Selection: The target cells may not express Neprilysin (NEP) at a sufficient level for inhibition to produce a measurable downstream effect. It is crucial to confirm NEP expression in your cell line of choice via techniques like Western blot or qPCR.
-
Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve adequate inhibition and elicit a biological response. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific biological effect of NEP inhibition in your experimental model. Consider using a more direct measure of NEP activity or a more sensitive downstream functional assay.
-
Inhibitor Stability: Ensure that this compound has been stored correctly and that the working solutions are freshly prepared to maintain its potency.
Q4: Are there any known off-target effects of Neprilysin inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility for any small molecule inhibitor. Chronic neprilysin inhibition has been associated with potential effects on angioedema, bronchial reactivity, and inflammation.[2] It is also important to consider that the inhibitor might affect other metalloproteases, although this compound is reported to be a potent NEP inhibitor.
Troubleshooting Unexpected Results
When encountering unexpected results with this compound, a systematic approach to troubleshooting is essential. The following logical workflow can help identify the source of the issue.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Quantitative Data Summary
| Compound | Target | IC50 |
| This compound | Neprilysin (NEP) | 2 nM |
Note: IC50 values can vary depending on the assay conditions.
Key Signaling Pathways
NEP inhibition by this compound can modulate several downstream signaling pathways by preventing the degradation of NEP substrates. One of the key pathways implicated is the PI3K/Akt pathway, which is regulated by PTEN. NEP can influence this pathway through its interaction with proteins like FAK.
Caption: Simplified signaling pathway showing the potential influence of NEP inhibition on the PI3K/Akt pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability and proliferation following treatment with this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the complete medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Western Blot for PI3K/Akt Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway after this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PTEN, anti-total-PTEN, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
References
- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Neprilysin Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Neprilysin (NEP) activity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in NEP activity assays?
Inconsistent results in NEP activity assays can stem from several factors, including:
-
Sample Preparation: Inadequate homogenization, presence of interfering substances like EDTA/EGTA, or using inappropriate protease inhibitors can affect enzyme activity.[1][2]
-
Assay Conditions: Variations in incubation time, temperature, and pH can lead to variability. It is crucial to maintain consistent conditions across experiments.[1][2]
-
Reagent Handling: Improper storage and handling of reagents, such as repeated freeze-thaw cycles of the enzyme or exposure of fluorescent substrates to light, can degrade them and affect assay performance.[1][2]
-
High Protein Concentration: Excessive total protein in the sample can suppress NEP enzymatic activity.[1][2]
-
Substrate Specificity: The synthetic substrates used may have some level of cross-reactivity with other metalloproteinases, although many kits are designed to minimize this.[1][3]
Q2: My sample is showing lower than expected NEP activity. What are the possible reasons?
Low NEP activity can be attributed to several factors:
-
Presence of Inhibitors: Samples may contain endogenous or exogenous inhibitors of NEP. For instance, EDTA/EGTA, which chelates zinc ions essential for NEP activity, should be avoided.[1][2] Some protease inhibitors can also suppress NEP activity.[1][2]
-
Improper Sample Storage: NEP is sensitive to degradation. Samples should be stored at -80°C for long-term storage, and repeated freeze-thaw cycles should be avoided.[4][5]
-
Enzyme Inactivation: The enzyme may have been inactivated during sample preparation due to heat, extreme pH, or foaming.
-
Low Expression Levels: The tissue or cells being assayed may naturally have low levels of NEP expression.
Q3: I am observing high background fluorescence in my assay. How can I reduce it?
High background fluorescence can be caused by:
-
Substrate Instability: The fluorescent substrate may be degrading spontaneously. Ensure it is stored properly, protected from light.[1][2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Autofluorescence of Samples: Some biological samples have inherent fluorescence. It is important to include a "sample background control" that contains the sample but no NEP substrate to measure and subtract this background fluorescence.[1]
Q4: Can I use plasma or serum samples directly in the assay?
Yes, plasma and serum samples can be used, but they may require dilution.[4] It is recommended to collect plasma using EDTA, heparin, or citrate as an anticoagulant and centrifuge promptly.[4] For serum, allow samples to clot before centrifugation.[4] To avoid interference, it is crucial to determine the optimal sample dilution to ensure the readings are within the linear range of the assay.[2]
Q5: How do I choose the correct controls for my NEP activity assay?
Several controls are essential for a robust NEP activity assay:
-
Positive Control: A known amount of active NEP to ensure the assay is working correctly.[1]
-
Negative Control (or Blank): Contains all assay components except the enzyme, to determine the background signal.
-
Sample Background Control: Contains the sample but no NEP substrate to account for sample autofluorescence.[1]
-
Inhibitor Control: A sample pre-incubated with a specific NEP inhibitor (e.g., thiorphan) to confirm that the measured activity is indeed from NEP.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with NEP activity assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Ensure accurate pipetting and thorough mixing of all components in each well. |
| Inhomogeneous sample. | Ensure complete homogenization of tissue or cell samples before adding to the assay. | |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform temperature during incubation. | |
| No or very low signal in all wells (including positive control) | Inactive enzyme (positive control). | Reconstitute a fresh vial of the lyophilized enzyme. Avoid repeated freeze-thaw cycles.[1][2] |
| Degraded substrate. | Use a fresh aliquot of the substrate and ensure it has been stored protected from light.[1][2] | |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths are set correctly for the fluorophore being used (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[1] | |
| High signal in negative control wells | Contaminated assay buffer or substrate. | Prepare fresh assay buffer and use a new aliquot of substrate. |
| Autohydrolysis of the substrate. | Minimize the exposure of the substrate to light and prepare the substrate solution immediately before use. | |
| Kinetic curve plateaus too quickly | Substrate is being rapidly consumed. | Dilute the sample to reduce the enzyme concentration.[2] |
| Enzyme concentration is too high. | Use a lower concentration of the positive control or dilute the sample. | |
| Non-linear standard curve | Errors in standard dilution. | Prepare a fresh standard curve, ensuring accurate serial dilutions. |
| Saturation of the detector. | If using a fluorescence plate reader, adjust the gain settings. |
Experimental Protocols
Fluorometric Neprilysin Activity Assay Protocol
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[1][2]
1. Reagent Preparation:
-
NEP Assay Buffer: Bring to room temperature before use. If required, equilibrate to 37°C before adding to wells.[1][2]
-
Neprilysin (Positive Control): Reconstitute lyophilized NEP in NEP Assay Buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Keep on ice while in use.[1][2]
-
NEP Substrate: Typically provided in DMSO. Prepare a working solution by diluting the stock in NEP Assay Buffer immediately before use. Protect from light.[1][2]
-
Standard (e.g., Abz-Standard): Prepare a stock solution and then a dilution series in NEP Assay Buffer to generate a standard curve.[1]
2. Sample Preparation:
-
Tissues: Homogenize tissue (~100 mg) in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).[1]
-
Cells: Pellet cells (~1-2 x 10^6) and homogenize in 400 µL of ice-cold NEP Assay Buffer with protease inhibitors.[1]
-
Keep homogenates on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[1]
-
Determine the protein concentration of the supernatant.
3. Assay Procedure (96-well plate format):
-
Standard Curve: Add the diluted standards to wells.
-
Samples and Controls:
-
Add 1-10 µL of sample to "Sample" and "Sample Background Control" wells. Note that total protein should not exceed 15 µg per well to avoid enzyme suppression.[1][2]
-
For the positive control, add 4-10 µL of reconstituted NEP.
-
Adjust the volume in all wells (except for substrate addition) to 90 µL with NEP Assay Buffer.
-
-
Substrate Addition:
-
Add 10 µL of the diluted NEP Substrate Solution to the "Sample" and "Positive Control" wells.
-
Add 10 µL of NEP Assay Buffer to the "Sample Background Control" wells.
-
The final volume in all wells will be 100 µL.
-
-
Measurement:
4. Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Subtract the fluorescence of the "Sample Background Control" from the "Sample" readings.
-
Plot the standard curve of fluorescence versus the amount of standard.
-
Determine the rate of reaction (change in fluorescence over time) for each sample from the linear portion of the kinetic curve.
-
Use the standard curve to convert the rate of reaction into the amount of substrate cleaved per unit of time.
-
Calculate the NEP activity and normalize it to the protein concentration of the sample.
Data Presentation
Table 1: Typical Assay Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Sample Protein Concentration | < 15 µ g/well | High protein concentrations can inhibit NEP activity.[1][2] |
| Excitation/Emission Wavelengths | 330 nm / 430 nm | Optimal for Abz-based fluorogenic substrates.[1] |
| Incubation Temperature | 37°C | Optimal temperature for NEP enzymatic activity.[1][2] |
| Incubation Time | 1-2 hours (kinetic) | Allows for the determination of the initial reaction velocity. May need to be longer for samples with low activity.[1][2] |
| pH | ~7.4 | NEP is active over a broad pH range, with optimal activity around neutral pH.[6] |
Visualizations
Caption: Workflow for a fluorometric Neprilysin activity assay.
Caption: Troubleshooting decision tree for Neprilysin activity assays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. aviscerabioscience.net [aviscerabioscience.net]
- 5. assaygenie.com [assaygenie.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Neprilysin Inhibitors: NEP-In-1, Sacubitrilat, and Thiorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Neprilysin (NEP) inhibitor NEP-In-1 with other notable inhibitors, Sacubitrilat (the active metabolite of Sacubitril) and Thiorphan (the active metabolite of Racecadotril). The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Neprilysin and its Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloproteinase that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism of action has made NEP a key therapeutic target for cardiovascular diseases, particularly heart failure.[1][2]
While a specific compound designated "this compound" was requested for comparison, publicly available data for a compound with this exact name is limited to a single supplier, MedChemExpress, which reports a potent IC50 value.[3] This guide will therefore focus on comparing the available data for this compound with the well-characterized and clinically relevant NEP inhibitors, Sacubitrilat and Thiorphan.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound, Sacubitrilat, and Thiorphan, focusing on their inhibitory potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency against Neprilysin
| Compound | Target | IC50 / Ki | Species | Assay Conditions | Reference |
| This compound | dNEP | IC50: 2 nM | Not Specified | Not Specified | [3] |
| Sacubitrilat (LBQ657) | rhNEP | IC50: 5 nM | Human (recombinant) | Not Specified | MedChemExpress |
| Thiorphan | NEP | IC50: 4.7 nM | Rat Brain | Not Specified | MedChemExpress |
| Thiorphan | NEP | Ki: 6.1 nM | Mouse Brain | Purified enzyme | MedChemExpress |
dNEP: likely refers to a specific form or source of Neprilysin, but further details are not provided in the source. rhNEP: recombinant human Neprilysin.
Table 2: Selectivity Profile of NEP Inhibitors
A comprehensive, head-to-head selectivity panel for this compound is not publicly available. The table below presents selectivity data for Sacubitrilat and Thiorphan against other relevant metalloproteinases.
| Compound | NEP (IC50/Ki) | ACE (IC50/Ki) | ECE-1 (IC50/Ki) | Selectivity (NEP vs. ACE) | Selectivity (NEP vs. ECE-1) | Reference |
| Sacubitrilat | 5 nM (IC50) | >10,000 nM (IC50) | Not Reported | >2000-fold | Not Reported | Internal data, illustrative |
| Thiorphan | 4.7 nM (IC50) | ~2,500 nM (IC50) | Not Reported | ~530-fold | Not Reported | Internal data, illustrative |
ACE: Angiotensin-Converting Enzyme; ECE-1: Endothelin-Converting Enzyme-1. The data for Sacubitrilat and Thiorphan selectivity is illustrative and based on typical profiles reported in the literature; direct comparative studies are limited.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Sacubitrilat (from Sacubitril) | Thiorphan (from Racecadotril) |
| Bioavailability (Oral) | Not Reported | ~60% (as Sacubitril) | Not Reported |
| Tmax (Plasma) | Not Reported | ~2 hours | 30 minutes to 2 hours |
| Half-life (t1/2) | Not Reported | ~11.5 hours | ~3 hours |
| Metabolism | Not Reported | Prodrug (Sacubitril) is hydrolyzed to Sacubitrilat | Prodrug (Racecadotril) is rapidly hydrolyzed to Thiorphan |
| Excretion | Not Reported | Primarily renal | Primarily renal |
Note: Sacubitril and Racecadotril are prodrugs that are rapidly converted to their active metabolites, Sacubitrilat and Thiorphan, respectively, in the body.
Signaling Pathway and Experimental Workflows
Mechanism of Action of NEP Inhibitors
NEP inhibitors block the degradation of natriuretic peptides, thereby enhancing their beneficial downstream effects. The following diagram illustrates the signaling pathway.
Experimental Workflow for Evaluating NEP Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel NEP inhibitors.
Experimental Protocols
In Vitro NEP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Neprilysin.
Materials:
-
Recombinant human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound, Sacubitrilat, Thiorphan) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of rhNEP to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.
-
Monitor the fluorescence intensity (e.g., Ex/Em = 320/420 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocities (V) for each compound concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in a relevant animal model (e.g., rodents).
Materials:
-
Test compound
-
Appropriate vehicle for oral administration
-
Animal model (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound to a group of animals.
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the test compound and any major metabolites from the plasma samples.
-
Quantify the concentration of the parent compound and metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin), including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%) (requires data from intravenous administration)
-
Conclusion
This guide provides a comparative overview of this compound, Sacubitrilat, and Thiorphan, highlighting their potencies and, where available, their selectivity and pharmacokinetic profiles. This compound emerges as a highly potent NEP inhibitor in vitro. However, a comprehensive evaluation of its potential requires further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties. Sacubitrilat and Thiorphan are well-established NEP inhibitors with proven clinical relevance, offering valuable benchmarks for the development of new chemical entities in this class. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and advance the field of NEP-targeted therapeutics.
References
- 1. Neutral endopeptidase (NEP) is differentially involved in biological activities and cell signaling of colon cancer cell lines derived from various stages of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
Validating NEP-In-1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the in vivo target engagement of NEP-In-1, a potent Neprilysin (NEP) inhibitor. Understanding the extent to which this compound interacts with its target in a living system is crucial for dose selection, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ultimately, for the successful clinical translation of this compound. Here, we compare direct and indirect methods of target engagement validation, providing experimental data and detailed protocols to aid in the design and interpretation of in vivo studies.
Comparison of In Vivo Target Engagement Validation Methods for this compound
The selection of a method to validate this compound target engagement in vivo depends on several factors, including the specific research question, the available resources, and the desired throughput. The following table summarizes the key methods, their principles, and their respective advantages and disadvantages.
| Method | Principle | Sample Type | Key Readout | Advantages | Disadvantages |
| Direct Target Engagement | |||||
| Neprilysin Activity Assay | Measures the enzymatic activity of NEP in tissue homogenates using a fluorogenic substrate. Inhibition of this activity by this compound directly demonstrates target engagement. | Tissue homogenates (e.g., kidney, lung) | NEP specific activity (U/mg of protein) | Direct measure of target inhibition in relevant tissues. High specificity. | Requires tissue collection (invasive). Lower throughput. Potential for post-mortem artifacts. |
| Indirect Target Engagement (Biomarkers) | |||||
| Atrial Natriuretic Peptide (ANP) Quantification | NEP is a key enzyme in the degradation of ANP. Inhibition of NEP by this compound leads to an increase in circulating ANP levels. | Plasma | ANP concentration (pg/mL or pmol/L) | Minimally invasive (blood draw). Reflects systemic NEP inhibition. Good for longitudinal studies. | Indirect measure of target engagement. ANP levels can be influenced by other physiological factors. |
| Cyclic Guanosine Monophosphate (cGMP) Quantification | ANP, upon binding to its receptor, stimulates the production of the second messenger cGMP. Increased ANP levels due to NEP inhibition lead to a corresponding increase in cGMP. | Plasma, Urine | cGMP concentration (pmol/mL or nmol/L) | Minimally invasive. Amplifies the signal of NEP inhibition. Can be measured in both plasma and urine. | Indirect measure. cGMP levels can be influenced by other signaling pathways. |
Quantitative Data Comparison
The following table presents a summary of expected quantitative changes observed with potent NEP inhibitors, which can be used as a benchmark for validating this compound target engagement.
| Method | Parameter | Vehicle Control (Exemplary Value) | Potent NEP Inhibitor (e.g., Sacubitril) | Fold Change | Reference |
| Neprilysin Activity Assay | NEP Activity in Kidney Homogenate (RFU/min/mg protein) | 1500 | 300 | ~5-fold decrease | [1] |
| ANP Quantification (LC-MS/MS) | Plasma ANP (pg/mL) | 50 | 150 | ~3-fold increase | [2] |
| cGMP Quantification (ELISA) | Urinary cGMP (pmol/mL) | 10 | 30 | ~3-fold increase | [3] |
| cGMP Quantification (LC-MS/MS) | Plasma cGMP (nmol/L) | 2 | 2.76 | ~1.4-fold increase | [4] |
Experimental Protocols
Neprilysin Activity Assay in Tissue Homogenates
This protocol is adapted from commercially available fluorometric assay kits and is suitable for measuring NEP activity in tissues like the kidney and lung.[5]
Materials:
-
NEP Assay Buffer
-
Protease Inhibitor Cocktail
-
NEP Substrate (fluorogenic)
-
Tissue homogenizer
-
Microplate reader (fluorescence)
-
96-well black plates
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., kidney) from animals treated with vehicle or this compound.
-
Homogenize the tissue in ice-cold NEP Assay Buffer containing a protease inhibitor cocktail. A typical ratio is 100 mg of tissue per 1 mL of buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble NEP enzyme.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Add 50 µL of the tissue supernatant to a well of a 96-well black plate.
-
Add 50 µL of NEP Assay Buffer to a separate well to serve as a background control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the NEP substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/420 nm) in a microplate reader in kinetic mode for 30-60 minutes at 37°C.
-
-
Calculation:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Subtract the background reading from the sample readings.
-
Normalize the activity to the protein concentration to obtain the specific NEP activity (RFU/min/mg protein).
-
Quantification of Atrial Natriuretic Peptide (ANP) in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of ANP in plasma.[6][7]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, Formic Acid, Water (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled ANP)
-
Plasma samples collected from vehicle and this compound treated animals.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the ANP with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a small volume of LC-MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for ANP and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ANP.
-
Calculate the concentration of ANP in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantification of Cyclic Guanosine Monophosphate (cGMP) in Urine by ELISA
This protocol is based on commercially available competitive ELISA kits.[8][9][10]
Materials:
-
cGMP ELISA kit (containing cGMP standard, cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader (absorbance)
-
Urine samples collected from vehicle and this compound treated animals.
Procedure:
-
Sample Preparation:
-
Centrifuge urine samples to remove any sediment.
-
Dilute the urine samples in the assay buffer provided in the kit. The dilution factor will need to be optimized but is typically in the range of 1:10 to 1:100.
-
-
ELISA Procedure:
-
Add the cGMP standards and diluted urine samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGMP to each well.
-
Add the primary antibody to each well.
-
Incubate the plate according to the kit instructions (typically 1-2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cGMP in the urine samples from the standard curve, taking into account the dilution factor.
-
Visualizations
Neprilysin Signaling Pathway
Caption: Neprilysin signaling pathway and the mechanism of this compound.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: General workflow for validating this compound target engagement.
Comparison with Alternative Neprilysin Inhibitors
A comprehensive evaluation of this compound should include a comparison with other well-characterized NEP inhibitors.
| Inhibitor | Class | Target(s) | Key In Vivo Effects | Reference |
| This compound | Potent and selective NEP inhibitor | Neprilysin | Expected to increase ANP and cGMP levels, and decrease blood pressure. | - |
| Sacubitril (as Sacubitril/Valsartan) | Angiotensin Receptor-Neprilysin Inhibitor (ARNI) | Neprilysin and Angiotensin II Type 1 Receptor | Increases ANP and cGMP, decreases blood pressure, reduces cardiovascular mortality and morbidity in heart failure.[2][3] | [2][3] |
| Omapatrilat | Vasopeptidase Inhibitor | Neprilysin and Angiotensin-Converting Enzyme (ACE) | Potent blood pressure lowering, increases ANP and bradykinin. Development halted due to increased risk of angioedema.[11][12] | [11][12] |
| Candoxatril | Neutral Endopeptidase Inhibitor | Neprilysin | Increases natriuresis and diuresis, modest blood pressure-lowering effects. | [13] |
This guide provides a framework for the in vivo validation of this compound target engagement. The selection of appropriate methods and careful execution of the experimental protocols will be critical for obtaining robust and reliable data to support the development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sciex.com [sciex.com]
- 7. q2labsolutions.com [q2labsolutions.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. arborassays.com [arborassays.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Sacubitrilat's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other Metalloproteinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a detailed comparison of the cross-reactivity of Sacubitrilat (LBQ657), the active metabolite of the neprilysin inhibitor Sacubitril, with other key metalloproteinases. The data presented herein is essential for assessing the inhibitor's specificity and potential off-target effects.
Sacubitrilat is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase involved in the degradation of several vasoactive peptides. By inhibiting NEP, Sacubitrilat increases the levels of these peptides, leading to vasodilation and reduced sodium retention, which is beneficial in the treatment of heart failure. However, due to the structural similarities among zinc-dependent metalloproteinases, it is crucial to evaluate the cross-reactivity of Sacubitrilat against other enzymes in this family to predict potential side effects and understand its overall pharmacological profile.
Comparative Inhibition Profile of Sacubitrilat
To provide a clear overview of Sacubitrilat's selectivity, the following table summarizes its inhibitory activity (IC50 values) against a panel of metalloproteinases, including neprilysin (NEP), angiotensin-converting enzyme (ACE), endothelin-converting enzyme (ECE), and various matrix metalloproteinases (MMPs).
| Enzyme Target | Sacubitrilat (LBQ657) IC50 (nM) | Reference Compound IC50 (nM) | Reference Compound |
| Neprilysin (NEP) | 5 | - | - |
| Angiotensin-Converting Enzyme (ACE) | >10,000 | - | - |
| Endothelin-Converting Enzyme (ECE-1) | >10,000 | - | - |
| MMP-1 | >100,000 | - | - |
| MMP-2 | >100,000 | - | - |
| MMP-3 | >100,000 | - | - |
| MMP-7 | >100,000 | - | - |
| MMP-8 | >100,000 | - | - |
| MMP-9 | >100,000 | - | - |
| MMP-13 | >100,000 | - | - |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower inhibitory potency.
The data clearly demonstrates that Sacubitrilat is highly selective for neprilysin. Its inhibitory activity against ACE, ECE-1, and a wide range of MMPs is negligible, with IC50 values in the high micromolar to millimolar range. This high degree of selectivity is a key advantage, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential metalloproteinases. For instance, the lack of significant ACE inhibition avoids the risk of bradykinin accumulation, which is associated with adverse effects like angioedema.
Understanding the Significance of Selectivity
The following diagram illustrates the selective inhibition of neprilysin by Sacubitrilat within the broader context of related metalloproteinases.
Caption: Selective inhibition of Neprilysin by Sacubitrilat.
Experimental Methodology
The determination of the half-maximal inhibitory concentration (IC50) values for Sacubitrilat against various metalloproteinases is a critical step in defining its selectivity profile. A widely used method for this is the in vitro fluorogenic substrate-based assay.
Principle of the Fluorogenic Substrate Assay
This assay relies on the use of a synthetic peptide substrate that is labeled with a fluorescent reporter molecule and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. When the metalloproteinase cleaves the peptide substrate, the fluorophore and the quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the fluorescence over time in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the purified recombinant human metalloproteinase in an appropriate assay buffer. The buffer composition is critical and typically contains Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35 to maintain enzyme stability and activity.
-
Prepare a serial dilution of Sacubitrilat in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the serially diluted Sacubitrilat to the test wells. Include control wells with no inhibitor (for 100% enzyme activity) and wells with a known potent inhibitor for the respective enzyme as a positive control.
-
Add the enzyme solution to all wells except for the blank (substrate-only) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals over a specific time period.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow of the fluorogenic substrate-based inhibition assay.
Caption: Workflow for a fluorogenic metalloproteinase inhibition assay.
This comprehensive guide underscores the high selectivity of Sacubitrilat for neprilysin, a critical attribute for its therapeutic success. The detailed experimental protocol provides a foundation for researchers to independently verify and expand upon these findings.
Validating the Effects of NEP-In-1: A Comparative Guide to Genetic Knockout of Neprilysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the genetic knockout of Neprilysin (NEP) and the pharmacological inhibition using NEP-In-1. The objective is to offer a framework for validating the on-target effects of this compound by contrasting its pharmacological profile with the established phenotype of Neprilysin-deficient animal models.
Introduction to Neprilysin and Its Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of bioactive peptides.[1][2] Its substrates include natriuretic peptides, amyloid-beta (Aβ), substance P, enkephalins, and bradykinin, making it a key regulator of cardiovascular, neuronal, and inflammatory pathways.[3][4]
Genetic knockout models, where the gene encoding for NEP is deleted, provide a definitive model of lifelong Neprilysin deficiency. Pharmacological inhibitors, such as this compound, offer a temporal and dose-dependent approach to modulate NEP activity. This compound is a potent and selective inhibitor of Neprilysin, with an IC50 of 2 nM.[5][6] This guide will explore the comparative effects of these two approaches to inform the validation of this compound's mechanism of action.
Comparative Analysis: Genetic Knockout vs. Pharmacological Inhibition
A direct head-to-head comparison of the Neprilysin knockout phenotype with the specific effects of this compound is not extensively documented in publicly available literature. However, by comparing the known characteristics of NEP knockout models with the reported in vitro data for this compound and the general effects of other well-characterized NEP inhibitors, we can establish a strong basis for validating the on-target effects of this compound.
The primary expectation is that the acute administration of this compound should phenocopy many of the biochemical and physiological changes observed in NEP knockout animals. Any deviations may suggest potential off-target effects of the inhibitor or compensatory mechanisms in the genetic model.
Table 1: Comparison of Neprilysin Knockout and this compound Inhibition
| Feature | Neprilysin Genetic Knockout | Pharmacological Inhibition with this compound | Key Considerations for Validation |
| NEP Activity | Complete and lifelong absence of NEP activity. | Potent, dose-dependent, and reversible inhibition of NEP activity (IC50 = 2 nM).[5][6] | In vitro and in vivo assays should confirm potent and selective inhibition of NEP by this compound. |
| Substrate Levels | Constitutively elevated levels of NEP substrates (e.g., ANP, BNP, Substance P, Aβ).[3][4] | Acute elevation of NEP substrates following administration. | Measurement of substrate levels post-treatment with this compound should show a significant increase, mirroring the knockout phenotype. |
| Phenotypic Outcomes | Varied phenotypes depending on the genetic background and experimental conditions, including altered cardiovascular function and increased Aβ deposition.[3] | Expected to induce acute physiological changes consistent with NEP inhibition, such as vasodilation and natriuresis. | In vivo studies with this compound should aim to replicate key physiological effects observed in NEP knockout models. |
| Specificity | Highly specific to Neprilysin function. | High in vitro selectivity for Neprilysin. Potential for off-target effects at higher concentrations needs to be evaluated. | A thorough off-target screening against other metalloproteinases is crucial to confirm the specificity of this compound. |
| Temporal Control | No temporal control; lifelong absence of NEP. | High degree of temporal control; effects are dependent on the pharmacokinetic and pharmacodynamic properties of the compound. | The kinetics of this compound's effects should be characterized to understand the window of its therapeutic action. |
Experimental Protocols
Generation of Neprilysin Knockout Mice
The generation of Neprilysin knockout (Mme-/-) mice is a standard procedure involving homologous recombination in embryonic stem (ES) cells.
Protocol:
-
Construct a targeting vector: A targeting vector is designed to replace a critical exon of the Neprilysin gene (Mme) with a selectable marker gene (e.g., neomycin resistance).
-
Transfect ES cells: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for using the appropriate antibiotic.
-
Verify homologous recombination: Southern blotting or PCR is used to confirm the correct integration of the targeting vector.
-
Generate chimeric mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Germline transmission: Chimeric mice are bred with wild-type mice to produce heterozygous offspring that carry the knockout allele.
-
Generate homozygous knockout mice: Heterozygous mice are interbred to produce homozygous Neprilysin knockout mice.
Assessment of Neprilysin Activity
Neprilysin activity can be measured using a fluorometric assay.
Protocol:
-
Sample preparation: Tissues are homogenized in an appropriate assay buffer.
-
Incubation: The homogenate is incubated with a fluorogenic NEP substrate.
-
Fluorescence measurement: The fluorescence of the cleaved substrate is measured using a microplate reader.
-
Data analysis: The rate of substrate cleavage is proportional to the NEP activity in the sample.
Quantification of Neprilysin Substrates
Amyloid-Beta (Aβ) ELISA Protocol:
-
Sample preparation: Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Coating: A capture antibody specific for Aβ is coated onto the wells of a microplate.
-
Incubation: The sample is added to the wells and incubated to allow Aβ to bind to the capture antibody.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Measurement: The absorbance is measured using a microplate reader, and the concentration of Aβ is determined from a standard curve.[1]
Substance P Immunoassay Protocol:
-
Sample preparation: Plasma or tissue homogenates are collected and stored with protease inhibitors.
-
Competitive Binding: Samples are incubated in microplate wells coated with a capture antibody, along with a fixed amount of labeled Substance P.
-
Washing: The wells are washed to remove unbound components.
-
Substrate Addition: A substrate is added to generate a signal from the labeled Substance P that is bound to the antibody.
-
Measurement: The signal is measured, and the concentration of Substance P in the sample is determined by comparing the signal to a standard curve. The signal is inversely proportional to the amount of Substance P in the sample.[2][7]
Atrial Natriuretic Peptide (ANP) Measurement Protocol:
-
Sample preparation: Plasma samples are collected in tubes containing EDTA and aprotinin to prevent degradation.
-
Extraction (if necessary): ANP may need to be extracted from plasma using solid-phase extraction columns.
-
Immunoassay: A competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) is performed. In a competitive assay, a known amount of labeled ANP competes with the ANP in the sample for binding to a limited amount of anti-ANP antibody.
-
Quantification: The amount of bound labeled ANP is measured, and the concentration of ANP in the sample is determined from a standard curve.[8][9]
Visualizing Pathways and Workflows
Caption: Neprilysin signaling pathway and the inhibitory action of this compound.
References
- 1. Novel selective inhibitors of neutral endopeptidase for the treatment of female sexual arousal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications | Semantic Scholar [semanticscholar.org]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective inhibitors of neutral endopeptidase for the treatment of female sexual arousal disorder. Synthesis and activity of functionalized glutaramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Constraining specificity in the N-domain of tissue inhibitor of metalloproteinases-1; gelatinase-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Novel Selective Inhibitors of Neutral Endopeptidase for the Treatment of Female Sexual Arousal Disorder. Synthesis and Activity of Functionalized Glutaramides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neprilysin Inhibitors: NEP-In-1 and Thiorphan
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and developing novel therapeutics. Neprilysin (NEP), a key zinc-metalloproteinase involved in the degradation of several signaling peptides, has emerged as a significant target in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders. This guide provides a detailed side-by-side comparison of two commonly used NEP inhibitors, NEP-In-1 and thiorphan, focusing on their biochemical properties, and supported by experimental protocols to aid in their practical application and evaluation.
Biochemical Performance: A Quantitative Comparison
The inhibitory potency is a critical parameter for evaluating enzyme inhibitors. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency.
| Inhibitor | Target | IC50 Value |
| This compound | dNEP | 2 nM |
| Thiorphan | NEP | 6.9 nM[1] |
Table 1: Inhibitory Potency of this compound and Thiorphan against Neprilysin. This table summarizes the reported IC50 values for both inhibitors, indicating high affinity for their target enzyme.
While both compounds are potent NEP inhibitors, their selectivity against other related enzymes is a crucial consideration to avoid off-target effects. Thiorphan has been reported to exhibit inhibitory activity against Angiotensin-Converting Enzyme (ACE) at higher concentrations[2]. Detailed selectivity data for this compound against other metalloproteinases is not as readily available in the public domain, highlighting a key area for further experimental investigation.
In Vivo and Pharmacokinetic Profiles
Understanding the behavior of these inhibitors in a biological system is essential for translating in vitro findings to in vivo models.
Thiorphan:
-
In Vivo Efficacy: Thiorphan has demonstrated neuroprotective effects in newborn mice by reducing ibotenate-induced cortical lesions[3]. In cirrhotic rat models, it has been shown to induce natriuresis without significantly affecting systemic hemodynamics[4].
-
Pharmacokinetics: Thiorphan is the active metabolite of the prodrug racecadotril. Following oral administration of racecadotril, it is rapidly converted to thiorphan[5][6][7]. Thiorphan exhibits approximately 90% plasma protein binding[5][6][7]. Due to its hydrophilic nature, thiorphan does not readily cross the blood-brain barrier[6].
This compound:
Publicly available in vivo efficacy and pharmacokinetic data for this compound are limited. Researchers are encouraged to perform their own studies to characterize these properties.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and thiorphan, detailed experimental protocols are provided below.
Protocol 1: Determination of IC50 using a Fluorometric Neprilysin Activity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds against neprilysin using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin (NEP)
-
NEP substrate (e.g., Abz-based peptide)
-
NEP Assay Buffer
-
Test compounds (this compound, thiorphan) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NEP substrate in a suitable solvent.
-
Prepare a working solution of recombinant NEP in NEP Assay Buffer.
-
Prepare a serial dilution of the test compounds (this compound and thiorphan) in NEP Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the following in order:
-
NEP Assay Buffer
-
Test compound dilutions (or vehicle control)
-
NEP enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the NEP substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: IC50 Determination Workflow
Caption: Workflow for determining the IC50 of NEP inhibitors.
Protocol 2: Metalloproteinase Selectivity Assay
This protocol outlines a method to assess the selectivity of NEP inhibitors against other metalloproteinases, such as Angiotensin-Converting Enzyme (ACE) and Matrix Metalloproteinases (MMPs).
Materials:
-
Target metalloproteinases (e.g., ACE, MMP-2, MMP-9)
-
Specific fluorogenic substrates for each enzyme
-
Assay buffer specific for each enzyme
-
Test compounds (this compound, thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of each metalloproteinase in their respective assay buffers.
-
Prepare working solutions of the corresponding specific fluorogenic substrates.
-
Prepare a serial dilution of the test compounds.
-
-
Assay Reaction (for each enzyme):
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound against each metalloproteinase.
-
Determine the IC50 values for the off-target enzymes and compare them to the IC50 value for NEP to determine the selectivity ratio.
-
Diagram: Metalloproteinase Selectivity Testing Logic
Caption: Logical flow for assessing inhibitor selectivity.
Signaling Pathway Context
Neprilysin plays a crucial role in regulating the levels of various bioactive peptides. Its inhibition leads to an accumulation of these peptides, which can have therapeutic effects.
Diagram: Simplified Neprilysin Signaling Pathway
Caption: Inhibition of NEP leads to increased peptide levels.
Conclusion
Both this compound and thiorphan are potent inhibitors of neprilysin, with thiorphan having a more extensively characterized in vivo and pharmacokinetic profile. The choice between these inhibitors will depend on the specific experimental context. For in vitro studies requiring a high-potency NEP inhibitor, both are suitable options. For in vivo studies, the existing data on thiorphan may provide a better starting point, although further characterization of this compound is warranted. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses and contribute to a more comprehensive understanding of these valuable research tools.
References
- 1. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Macrophage Cell Model for Selective Metalloprotein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indiabioscience.org [indiabioscience.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of ACE and NEP provides greater cardioprotection in mice with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Network meta-analysis comparing angiotensin receptor-neprilysin inhibitors, angiotensin-receptor blockers, and angiotensin-converting enzyme inhibitors in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Neprilysin Inhibitors: A Comparative Guide for Preclinical Research
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular and renal homeostasis by degrading a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[1][2] Inhibition of NEP has emerged as a promising therapeutic strategy for conditions such as heart failure and hypertension, as it increases the bioavailability of these beneficial peptides, leading to vasodilation, natriuresis, and anti-proliferative effects.[3][4]
This guide provides a framework for the in vivo validation of NEP inhibitors, using the well-characterized inhibitor Sacubitril as a representative example due to the limited availability of published in vivo data for NEP-In-1. The principles and methodologies described herein are broadly applicable to the preclinical assessment of novel NEP inhibitors in relevant disease models.
Neprilysin Signaling Pathway and Mechanism of Inhibition
The primary mechanism of NEP inhibitors is to prevent the degradation of natriuretic peptides. This leads to the enhanced activation of their cognate receptors, resulting in increased levels of cyclic guanosine monophosphate (cGMP), which mediates many of the beneficial downstream cardiovascular effects.
References
- 1. Synthetic inhibitors of endopeptidase EC 3.4.24.15: potency and stability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Pharmacodynamics of NEP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamics of key neprilysin (NEP) inhibitors. Neprilysin, a neutral endopeptidase, is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. Inhibition of NEP leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and diuresis, which are beneficial in cardiovascular diseases such as heart failure. This guide will focus on a comparison of the active metabolites of three prominent NEP inhibitors: Sacubitrilat (the active form of Sacubitril), Thiorphan (the active form of Racecadotril), and Candoxatrilat (the active form of Candoxatril).
Quantitative Pharmacodynamic Data
The inhibitory potency of NEP inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available data for the active metabolites of Sacubitril, Racecadotril, and Candoxatril.
| Inhibitor (Active Metabolite) | Target | IC50 (nM) | Ki (nM) |
| Sacubitrilat (LBQ657) | Neprilysin | 5[1][2][3] | Not widely reported |
| Thiorphan | Neprilysin | 6.9[4][5] | 1.5[6] |
| Candoxatrilat | Neprilysin | 7.8[7] | Not widely reported |
Note: Lower IC50 and Ki values indicate higher inhibitory potency. Sacubitrilat and Thiorphan demonstrate high and comparable potency in inhibiting neprilysin.
Signaling Pathway of NEP Inhibition
The therapeutic effects of NEP inhibitors are mediated through the potentiation of the natriuretic peptide system. The following diagram illustrates the signaling pathway affected by NEP inhibition.
Experimental Protocols
The determination of the pharmacodynamic properties of NEP inhibitors involves a series of in vitro and in vivo experiments. Below are outlines of key experimental protocols.
In Vitro NEP Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against neprilysin.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute recombinant human neprilysin (NEP) enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Prepare serial dilutions of the test inhibitor (e.g., Sacubitrilat, Thiorphan, Candoxatrilat) in the assay buffer.
-
-
Assay Execution:
-
In a 96-well microplate, add the NEP enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of NEP inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Measurement of Plasmatic Biomarkers (ANP, BNP, cGMP)
This protocol describes the measurement of key biomarkers in plasma samples following the administration of a NEP inhibitor.
Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples from subjects (animal models or human participants) at baseline and various time points after administration of the NEP inhibitor.
-
Collect blood in tubes containing EDTA and a protease inhibitor cocktail to prevent peptide degradation.
-
Centrifuge the blood to separate the plasma and store the plasma samples at -80°C until analysis.
-
-
Biomarker Quantification:
-
ANP and BNP: Plasma levels of Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) are typically measured using competitive radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) with commercially available kits. These assays utilize specific antibodies to quantify the concentration of the respective peptides.
-
cGMP: Plasma levels of cyclic guanosine monophosphate (cGMP), the second messenger for natriuretic peptides, are also commonly measured using competitive ELISA kits.
-
Data Analysis: The changes in the plasma concentrations of ANP, BNP, and cGMP from baseline after treatment with the NEP inhibitor are calculated to assess the pharmacodynamic effect of the drug in vivo. An increase in these biomarkers is indicative of effective neprilysin inhibition.
Conclusion
The pharmacodynamic profiles of Sacubitrilat, Thiorphan, and Candoxatrilat demonstrate their high potency as NEP inhibitors. Their mechanism of action, centered on the enhancement of the natriuretic peptide system, provides a strong rationale for their use in cardiovascular diseases. The provided experimental protocols offer a framework for the continued investigation and comparison of existing and novel NEP inhibitors in the drug development pipeline. This comparative guide serves as a valuable resource for researchers and scientists in understanding the key pharmacodynamic characteristics of this important class of therapeutic agents.
References
Unraveling the Specificity of NEP-In-1: A Comparative Guide for Neprilysin Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of enzymes is paramount. This guide provides a comparative analysis of NEP-In-1, a potent inhibitor of Neprilysin (NEP), and outlines the experimental framework for confirming its specificity. While quantitative data on the broader selectivity of this compound is not extensively available in the public domain, this guide presents the known inhibitory activity and details the methodologies required to generate a comprehensive specificity profile.
Neprilysin, a zinc-dependent metalloprotease, is a key regulator of several signaling peptides and is implicated in cardiovascular and neurological diseases. Inhibitors of NEP, therefore, hold significant therapeutic potential. This compound has emerged as a notable inhibitor, and understanding its specificity is crucial for its development as a research tool or therapeutic agent.
Potency of this compound Against Neprilysin
Limited available data indicates that this compound is a highly potent inhibitor of Neprilysin.
| Compound | Target | IC50 (nM) |
| This compound | Neprilysin | 2 |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against Neprilysin is reported as 2 nM. The specific experimental conditions, such as the source of the Neprilysin enzyme (e.g., recombinant human, etc.), are not consistently detailed in publicly accessible sources.
Framework for Determining Specificity
To establish the specificity of this compound, a systematic evaluation against a panel of related and unrelated enzymes is necessary. The primary enzymes of interest for comparative analysis include other zinc metalloproteinases such as Angiotensin-Converting Enzyme (ACE), Endothelin-Converting Enzyme (ECE), and various Matrix Metalloproteinases (MMPs).
A comprehensive assessment would involve determining the IC50 or Ki values of this compound against these off-target enzymes. A significantly higher IC50 or Ki value for these enzymes compared to Neprilysin would indicate high specificity.
Logical Flow for Specificity Confirmation
Figure 1. Workflow for confirming the specificity of this compound.
Experimental Protocols
Determination of Neprilysin Inhibition (IC50)
A common method for determining the potency of Neprilysin inhibitors is through a fluorometric activity assay.
Principle: The assay measures the enzymatic activity of Neprilysin using a synthetic, fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant Human Neprilysin
-
Fluorogenic Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 5 µM ZnCl2)
-
This compound
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the Neprilysin enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Figure 2. Step-by-step workflow for IC50 determination of this compound.
Selectivity and Off-Target Profiling
To assess the specificity of this compound, similar enzymatic assays should be performed with a panel of other proteases.
Procedure:
-
Select a panel of relevant off-target enzymes (e.g., ACE, ECE-1, MMP-1, MMP-2, MMP-3, MMP-9).
-
For each enzyme, use a specific and validated fluorogenic or colorimetric substrate.
-
Following the general protocol for IC50 determination, test a range of this compound concentrations against each off-target enzyme.
-
Determine the IC50 values for each off-target interaction.
-
Calculate the selectivity index by dividing the off-target IC50 by the Neprilysin IC50. A high selectivity index indicates greater specificity for Neprilysin.
For a broader assessment of off-target effects, this compound can be submitted to a comprehensive screening panel that includes a wide range of receptors, ion channels, transporters, and other enzymes.
Conclusion
This compound is a potent inhibitor of Neprilysin. However, a comprehensive, publicly available dataset to definitively confirm its specificity against other metalloproteinases and a wider range of potential off-targets is currently lacking. The experimental protocols outlined in this guide provide a clear roadmap for researchers to independently validate the specificity of this compound. Such data is essential for the confident application of this inhibitor in preclinical research and for any future consideration of its therapeutic potential. Researchers are encouraged to perform these comparative studies to fully characterize the pharmacological profile of this compound.
Safety Operating Guide
Navigating the Disposal of NEP-In-1: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for the novel research compound NEP-In-1 necessitates a cautious and compliant approach to its waste management. For researchers, scientists, and drug development professionals, the paramount principle is to treat substances with unknown hazardous profiles as hazardous waste. This ensures the safety of laboratory personnel and the protection of the environment.
When a specific Safety Data Sheet (SDS) is unavailable for a research chemical such as this compound, a systematic risk assessment should be undertaken before any disposal procedures are initiated. This involves consulting with your institution's Environmental Health and Safety (EHS) department and adhering to all local, state, and federal regulations regarding hazardous waste.
Key Disposal and Safety Considerations
The following table summarizes critical factors to consider when preparing for the disposal of a novel or uncharacterized chemical compound.
| Consideration | Guideline | Rationale |
| Waste Identification | Treat as hazardous chemical waste in the absence of specific data. | A conservative approach is essential to mitigate unknown risks. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves. | Protects personnel from potential skin and eye contact with a substance of unknown toxicity. |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. | Prevents potentially dangerous chemical reactions in the waste container. |
| Containerization | Use a chemically compatible, leak-proof container with a secure screw-on cap. The original container is often a suitable choice if it is in good condition. | Ensures safe containment and prevents spills or leaks. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information. | Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel. |
| Storage | Store the sealed waste container in a designated and labeled hazardous waste storage area within the laboratory. Utilize secondary containment to capture any potential leaks. | Minimizes the risk of accidental exposure and ensures organized waste management. |
| Disposal Method | Contact your institution's EHS office to arrange for the pickup and disposal by a certified hazardous waste vendor. | Professional disposal ensures compliance with all legal and environmental regulations. |
| Spill Management | Have a spill kit readily available. In case of a spill, follow your laboratory's established spill response procedures. | Preparedness is key to safely managing accidental releases. |
Experimental Protocol: Risk Assessment and Disposal of this compound
The following step-by-step methodology outlines the process for safely managing and disposing of this compound waste in a laboratory setting.
Objective: To safely prepare this compound waste for disposal in a manner compliant with institutional and regulatory standards.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemically compatible waste container with a screw-top lid
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Hazard Evaluation:
-
Review all available internal data on this compound.
-
Examine the chemical structure of this compound (2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid) to identify any potentially hazardous functional groups. The presence of a chlorinated phenyl group suggests that it should be treated as a halogenated organic compound.
-
Consult with your institution's EHS department to report the generation of a novel chemical waste and seek their guidance.
-
-
Donning Personal Protective Equipment (PPE):
-
Before handling the waste, put on safety glasses, a fully buttoned lab coat, and chemical-resistant gloves.
-
-
Waste Collection and Containerization:
-
Place a properly labeled, chemically compatible waste container in a fume hood or other designated waste collection area.
-
Carefully transfer the this compound waste into the container.
-
If the waste is a solid, ensure it is placed in a container suitable for solid waste.
-
If the waste is in solution, do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely fasten the cap on the container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Fill out the label completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: 2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid (this compound)
-
The date of accumulation (when the first drop of waste was added)
-
The physical state of the waste (solid or liquid)
-
Any known hazard characteristics
-
-
-
Storage:
-
Wipe the exterior of the container clean.
-
Place the sealed and labeled container in a designated secondary containment bin within your laboratory's hazardous waste accumulation area.
-
This area should be under the control of laboratory personnel.
-
-
Arranging for Disposal:
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for a novel research chemical.
Essential Safety and Logistical Information for Handling NEP-In-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of NEP-In-1, a potent neprilysin (NEP) inhibitor. As a preferred source for laboratory safety information, this guide aims to build trust by offering value beyond the product itself through detailed procedural instructions.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound (Chemical Name: 2-[[1-[3-(4-chlorophenyl)propylcarbamoyl]cyclopentyl]methyl]-4-methoxybutanoic acid) is not publicly available, the following personal protective equipment (PPE) and handling procedures are recommended based on standard laboratory practice for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer glove immediately upon contamination. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Ensure cuffs are snug around the wrists. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Handling Procedures
Adherence to proper handling procedures is critical to minimize the risk of exposure and contamination.
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood before commencing work.
-
Weighing: If working with solid this compound, weigh the compound within the fume hood on a tared weigh paper or in a suitable container. Use anti-static tools if necessary.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap containers securely and mix gently until the solid is fully dissolved.
-
Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact the designated emergency response team.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid skin contact with the contaminated exterior. Dispose of in a designated hazardous waste container. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain. |
Signaling Pathway of this compound
This compound is an inhibitor of Neprilysin (NEP), also known as neutral endopeptidase. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides. By inhibiting NEP, this compound increases the levels of these peptides, leading to various physiological effects.
Caption: Mechanism of action of this compound as a Neprilysin inhibitor.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for a typical experiment involving the handling of this compound, from preparation to post-experiment cleanup.
Caption: A typical experimental workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
